Tetraethylene glycol dimethacrylate
Description
Significance and Research Context of TEGDMA in Biomaterials
The significance of TEGDMA in biomaterials, especially in dental composites, is multifaceted. It plays a crucial role in tailoring the final properties of the material, such as flexibility, impact resistance, and chemical resistance. adakem.comconnectchemicals.com Research has extensively investigated the influence of TEGDMA concentration on the mechanical and physical properties of dental resins. For instance, studies have shown that varying the ratio of TEGDMA to other monomers like Bis-GMA or urethane (B1682113) dimethacrylate (UDMA) can significantly alter the hardness, flexural strength, and flexural modulus of the resulting composite. researchgate.net
The hydrophilic nature of TEGDMA, attributed to the ether linkages in its structure, is another area of significant research interest. um.edu.mynih.gov This property influences the water sorption and solubility of the dental composite, which can impact its long-term stability in the oral environment. chemicalbook.comnih.gov Furthermore, the release of unreacted TEGDMA monomers from dental restorations due to incomplete polymerization is a critical aspect of its research context. chemicalbook.comnih.gov Scientific investigations have focused on understanding the kinetics of monomer elution and its potential interactions with the biological environment. chemicalbook.com
Historical Overview of TEGDMA Application in Scientific Studies
The application of TEGDMA in scientific studies is closely intertwined with the development of dental composite restorative materials. Early dental composites utilized Bis-GMA as the primary monomer, but its high viscosity presented handling challenges. researchgate.netnih.gov The introduction of TEGDMA as a diluent monomer was a significant advancement, enabling the formulation of composites with improved workability and higher filler loading. um.edu.mynih.gov
Historical research has focused on optimizing the concentration of TEGDMA to balance viscosity reduction with mechanical properties. Studies from the 1980s explored the effects of substituting TEGDMA with other monomers, noting the impact on properties like shrinkage and glass transition temperature. um.edu.my Over the years, extensive research has been conducted to understand the polymerization kinetics of TEGDMA-containing resins, the degree of conversion, and the resulting network structure. nih.gov These foundational studies have been instrumental in refining the composition of modern dental composites.
Current Research Trends and Future Directions for TEGDMA
Current research on TEGDMA is exploring several innovative avenues. One significant trend is the development of bioactive dental materials that can interact with the oral environment to prevent secondary caries. nih.gov This includes functionalizing fillers with TEGDMA to enhance their integration into the resin matrix and potentially modulate ion release. nih.gov
Another area of active investigation is the modification of TEGDMA or its partial replacement to address issues like polymerization shrinkage and cytotoxicity. nih.govresearchgate.net For instance, the use of pre-polymerized TEGDMA particles as a co-filler is being explored to reduce viscosity and improve the degree of crosslinking in dental composites. bohrium.comnih.govmdpi.com
Future research is likely to focus on the development of novel monomers and resin systems that can overcome the limitations of TEGDMA, such as its potential to leach and cause adverse biological effects. nih.govresearchgate.net The exploration of alternative crosslinking agents and the use of nanotechnology to create composites with enhanced properties and biocompatibility are also promising future directions. mdpi.com Additionally, there is a growing interest in understanding the long-term clinical performance of TEGDMA-based materials and their interaction with oral tissues at a molecular level. mdpi.comnih.gov
Detailed Research Findings
The Impact of TEGDMA on Polymer Network and Mechanical Properties
The concentration of TEGDMA in a resin blend significantly influences the resulting polymer network structure and, consequently, its mechanical properties. Research has demonstrated that increasing the concentration of the flexible TEGDMA monomer in co-polymerizations with the more rigid Bis-GMA can lead to a higher degree of conversion and crosslink density. nih.gov However, this is often accompanied by a decrease in flexural strength and an increase in volumetric shrinkage. nih.gov
The formation of free volume, or voids between polymer chains, is another critical aspect. While higher TEGDMA content can initially decrease free volume due to increased conversion, at very high concentrations, the flexibility of the monomer can lead to an increase in free volume pore size. nih.gov This complex interplay between conversion, crosslinking, and free volume highlights the importance of optimizing TEGDMA concentration for desired material performance.
| Property | Effect of Increasing TEGDMA Concentration | Reference |
| Viscosity | Decreases | researchgate.netnih.gov |
| Degree of Conversion | Generally Increases | um.edu.mynih.gov |
| Polymerization Shrinkage | Increases | nih.govnih.gov |
| Flexural Strength | Can Decrease | nih.gov |
| Water Sorption | Can Increase | nih.gov |
This table summarizes the general effects of increasing the concentration of TEGDMA in a dimethacrylate resin system.
Elution and Biological Interactions of TEGDMA
A significant body of research has been dedicated to studying the elution of unreacted TEGDMA from dental composites and its subsequent biological interactions. Due to incomplete polymerization, residual monomers can leach into the oral cavity and surrounding tissues. chemicalbook.comnih.gov Studies have shown that the release of monomers is highest in the first 24 hours after polymerization. chemicalbook.com
The hydrophilic nature of TEGDMA contributes to its leaching into the aqueous environment of the mouth. nih.gov Once eluted, TEGDMA has been shown in in-vitro studies to be cytotoxic to various cell types, including dental pulp cells. nih.govmdpi.comnih.gov Research has investigated the molecular mechanisms of this cytotoxicity, including the induction of apoptosis (programmed cell death) through both caspase-dependent and caspase-independent pathways. mdpi.com Furthermore, TEGDMA has been found to interact with intracellular molecules, such as glutathione (B108866), potentially reducing the cell's detoxification capacity. nih.govresearchgate.net
| Research Finding | Details | Reference |
| Monomer Elution | Unreacted TEGDMA can leach from dental composites, with the highest release in the first 24 hours. | chemicalbook.com |
| Cytotoxicity | In-vitro studies have demonstrated that TEGDMA can be cytotoxic to various cell types, including dental pulp cells. | nih.govmdpi.comnih.gov |
| Apoptosis Induction | TEGDMA can induce apoptosis in pulp cells through both caspase-dependent and caspase-independent pathways. | mdpi.com |
| Cellular Interaction | TEGDMA can penetrate cell membranes and react with intracellular molecules like glutathione. | nih.govresearchgate.net |
| Immune Response Modulation | TEGDMA has been shown to suppress the secretion of certain cytokines, indicating a potential to dampen immune responses. | mdpi.com |
This table presents key research findings related to the elution and biological interactions of TEGDMA.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHJXDSHSVNJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-32-0 | |
| Record name | Tetraethylene glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6044515 | |
| Record name | Tetraethyleneglycol dimethacrylate | |
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Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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| Record name | Tetraethylene glycol dimethacrylate | |
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CAS No. |
109-17-1, 25101-32-0 | |
| Record name | Tetraethylene glycol, dimethacrylate | |
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| Record name | Tetraethyleneglycol dimethacrylate | |
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| Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
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| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |
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| Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |
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| Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |
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Polymerization Science and Engineering of Tegdma
Advanced Polymerization Mechanisms and Kinetics of TEGDMA
The polymerization of TEGDMA can be initiated through various mechanisms, each influencing the reaction kinetics and final polymer properties. The process is a complex free-radical polymerization characterized by phenomena such as autoacceleration (gel effect), autodeceleration, and reaction diffusion-controlled termination, leading to spatially heterogeneous networks. mdpi.com
Photoinitiation is a common method for polymerizing TEGDMA-containing systems, especially in dental applications where on-demand curing is essential. This process involves a photoinitiator system, which typically consists of a photosensitizer and a co-initiator. A widely used system is camphorquinone (B77051) (CQ) paired with an amine co-initiator like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA). researchgate.net
The kinetics of photopolymerization are often studied using techniques like differential photocalorimetry (DPC) or differential scanning calorimetry (DSC) equipped with a light source. researchgate.netacs.org These methods monitor the heat released during the exothermic polymerization reaction, allowing for the determination of the rate of polymerization (Rp) and the degree of conversion (DC). researchgate.net The polymerization rate typically shows a curve with an initial acceleration period, a maximum rate (Rp,max), and then a deceleration as mobility decreases and the reaction becomes diffusion-controlled. researchgate.net
The type of base monomer also affects the optimal amount of TEGDMA. Systems based on urethane (B1682113) dimethacrylate (UDMA) or ethoxylated bisphenol A dimethacrylate (EBADMA) may require smaller amounts of TEGDMA to reach optimum reactivity compared to Bis-GMA systems. researchgate.netacs.orgnist.gov
Redox-initiated polymerization is another vital mechanism, particularly for chemical-cure and dual-cure systems where light cannot penetrate sufficiently. This method utilizes a two-component system comprising an oxidizing agent and a reducing agent that generate free radicals at ambient temperatures upon mixing. researchgate.netcmu.edu A classic example is the combination of benzoyl peroxide (BPO) as the oxidizing agent (initiator) and a tertiary amine, such as 4-N,N-dimethylamino phenethyl alcohol, as the reducing agent (co-initiator). researchgate.netzendy.ioresearchgate.net
The kinetics of redox polymerization are influenced by the specific monomers and the initiator system used. In studies comparing homopolymers, the maximum rate of redox polymerization followed the order of Bis-GMA > UDMA > TEGDMA > Bis-EMA, while the final degree of conversion followed the reverse order: TEGDMA > UDMA > Bis-EMA > Bis-GMA. researchgate.netzendy.io This highlights TEGDMA's high conversion potential, attributed to its molecular flexibility. researchgate.netzendy.io
When TEGDMA is used as a diluent in redox-initiated copolymerizations, it generally increases the final degree of conversion. researchgate.netzendy.io For Bis-GMA/TEGDMA systems, a synergistic effect on the final double-bond conversion is observed. researchgate.netzendy.io The termination phase in these reactions is clearly diffusion-controlled, with the effect starting earlier in more rigid and bulky monomers like Bis-GMA. researchgate.netzendy.io
A novel approach in composite material design involves the use of pre-polymerized TEGDMA (P-TEGDMA) particles as an organic co-filler. bohrium.commdpi.comnih.gov These particles are synthesized via bulk polymerization, typically initiated thermally using an initiator like azobisisobutyronitrile (AIBN). mdpi.com The liquid TEGDMA monomer is heated with the dissolved initiator until it converts into a solid, crosslinked polymer, which is then crushed into a powder. mdpi.com
Incorporating these P-TEGDMA particles into a new resin matrix (e.g., a Bis-GMA/TEGDMA mixture) can modify the material's properties. bohrium.commdpi.com Research has shown that adding a small percentage (e.g., 2.5 wt.%) of P-TEGDMA can significantly reduce the viscosity of the composite paste and increase the final degree of conversion. bohrium.comnih.gov This is attributed to a plasticizing effect of the P-TEGDMA particles, which enhances polymer chain mobility. mdpi.com However, at higher concentrations (e.g., 10 wt.%), the viscosity may increase. mdpi.com This technique offers a way to modulate the rheological and mechanical properties of the final composite material. bohrium.comnih.gov
The degree of conversion (DC) is a critical parameter that quantifies the extent of polymerization, representing the percentage of monomer double bonds (C=C) that have been converted into single bonds (C-C) in the polymer network. mdpi.com A higher DC is generally associated with improved mechanical properties and biocompatibility, as it implies a lower amount of leachable, unreacted monomer. cda-adc.canih.gov
Fourier-transform infrared (FTIR) spectroscopy is a widely used technique to determine the DC. mdpi.com The analysis involves monitoring the decrease in the absorbance peak of the methacrylate C=C bond, typically around 1638 cm⁻¹, relative to an internal standard peak (e.g., an aromatic C=C bond at 1608 cm⁻¹) that remains unchanged during polymerization. mdpi.com Other methods for analyzing DC include micro-Raman spectroscopy, differential scanning calorimetry (DSC), and surface microhardness measurements. mdpi.comnih.gov
TEGDMA consistently demonstrates a high degree of conversion compared to other common dental monomers like Bis-GMA. mdpi.comscielo.br Its flexibility and low viscosity contribute to greater molecular mobility during polymerization, allowing more reactive groups to find each other even in later stages of the reaction. scielo.brmdpi.com Studies have shown a strong inverse correlation between the DC and the amount of leached TEGDMA monomer from the cured polymer. cda-adc.ca For example, increasing the curing time leads to a higher DC and consequently, a lower amount of eluted TEGDMA. cda-adc.ca
The table below summarizes findings on the degree of conversion for TEGDMA and related monomers from a comparative study.
| Monomer | Degree of Conversion (DC) % at 24h | Max. Polymerization Rate (Rp,max) (%/s) |
|---|---|---|
| TEGDMA | 84.7 (±1.4) | 2.9 (±0.4) |
| BisEMA | 68.9 (±1.2) | 2.1 (±0.2) |
| UDMA | 65.8 (±1.9) | 3.8 (±0.5) |
| BisGMA | 55.0 (±2.5) | 1.1 (±0.1) |
Data adapted from a study by Gajewski et al., comparing homopolymers. scielo.br
Crosslinking Density and Network Formation in TEGDMA Polymers
The polymerization of a difunctional monomer like TEGDMA results in a three-dimensional, crosslinked polymer network. mdpi.com The structure of this network, particularly its crosslink density, is a primary determinant of the material's mechanical properties. mdpi.comnih.gov Crosslink density refers to the number of crosslinks per unit volume.
The crosslink density can be estimated experimentally using techniques like Dynamic Mechanical Analysis (DMA) or rheology. tainstruments.com By measuring the storage modulus (G') in the rubbery plateau region (above the glass transition temperature), one can calculate the molecular weight between crosslinks (Mc) and thus the crosslink density. tainstruments.com
In copolymer systems, such as Bis-GMA/TEGDMA, increasing the concentration of TEGDMA generally leads to a higher degree of conversion and a more densely crosslinked network, up to a certain point. mdpi.comnih.gov However, some studies have noted that beyond a certain concentration (e.g., 50 wt%), the crosslink density may begin to decrease. mdpi.com Furthermore, the higher flexibility of TEGDMA can introduce greater free volume into the polymer network compared to the more rigid Bis-GMA. nih.govnih.gov
Influence of Co-monomers and Additives on TEGDMA Polymerization
TEGDMA is rarely used as a homopolymer in practical applications; it is almost always copolymerized with other monomers to achieve a balance of properties. nih.gov The choice of co-monomers and additives significantly influences the polymerization process and the final characteristics of the polymer.
The most common co-monomer for TEGDMA is Bis-GMA. mdpi.com Bis-GMA provides stiffness and strength due to its rigid aromatic backbone, while TEGDMA acts as a reactive diluent, reducing the high viscosity of Bis-GMA and increasing monomer mobility and the final degree of conversion. nih.govmdpi.comnih.gov This combination often results in synergistic effects on the polymerization rate and conversion. researchgate.netacs.org The reactivity of the system is highly dependent on the composition; for example, a 50/50 wt% mixture of Bis-GMA and TEGDMA is often cited as a good balance of properties and reactivity. nist.gov
Other dimethacrylate monomers like UDMA and Bis-EMA are also frequently used with TEGDMA. researchgate.netscielo.br UDMA resins, when mixed with TEGDMA, are often more reactive than Bis-GMA resins at similar concentrations. researchgate.netnist.gov The addition of monomers like 2-hydroxyethyl methacrylate (HEMA) can positively affect the properties of Bis-GMA/UDMA/TEGDMA systems, possibly by improving the mobility and miscibility of the other monomers. nih.govresearchgate.net Conversely, adding 1,6-hexanediol (B165255) dimethacrylate (HDDMA) has been shown to result in lower mechanical properties in some formulations. nih.govresearchgate.net
The table below details the composition of various experimental resin matrices containing TEGDMA and their resulting mechanical properties, illustrating the influence of co-monomers.
| Matrix Composition (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
|---|---|---|
| UDMA/Bis-GMA (50/50) | 63.6 (±10.4) | 2.0 (±0.2) |
| UDMA/Bis-GMA/TEGDMA (40/40/20) | 68.7 (±11.6) | 2.1 (±0.3) |
| UDMA/Bis-GMA/HDDMA (40/40/20) | 59.8 (±10.2) | 1.9 (±0.2) |
| UDMA/Bis-GMA/TEGDMA/HEMA (35/35/20/10) | 81.4 (±11.3) | 2.4 (±0.3) |
| UDMA/Bis-GMA/TEGDMA/HDDMA (35/35/20/10) | 65.8 (±10.9) | 2.1 (±0.2) |
Data adapted from a study by Pieniak et al. nih.gov
Synergistic Effects with Bisphenol A-glycidyl Methacrylate (Bis-GMA) and Urethane Dimethacrylate (UDMA)
Similarly, UDMA, which also possesses hydrogen-bonding capabilities via its urethane groups, demonstrates synergistic effects when combined with TEGDMA. nih.govmdpi.com Resin systems based on UDMA and TEGDMA have been shown to achieve a higher degree of conversion compared to their Bis-GMA/TEGDMA counterparts. researchgate.net The combination of Bis-GMA, UDMA, and TEGDMA in a single formulation can yield superior physical and mechanical properties compared to resins containing only TEGDMA. researchgate.net For instance, a copolymer comprising a specific UDMA monomer, Bis-GMA, and TEGDMA was found to have an improved degree of conversion and enhanced mechanical properties. mdpi.com The interactions between the urethane groups of UDMA and the hydroxyl groups of Bis-GMA can form strong hydrogen bonds, which are stronger than other hydrogen bonds present in systems with TEGDMA, influencing the monomer mobility and final network properties. nih.gov
| Monomer System | Key Finding | Reference |
|---|---|---|
| Bis-GMA/TEGDMA | Copolymerization increases both the conversion and the maximum rate of polymerization compared to the neat monomers. The viscosity of the system plays a significant role in the polymerization rate. | nih.govnih.gov |
| UDMA/TEGDMA | UDMA/TEGDMA-based composites exhibited higher degree of conversion values compared with Bis-GMA/TEGDMA-based composites. | researchgate.net |
| Bis-GMA/UDMA/TEGDMA | Copolymers with specific UDMAs showed improved degree of conversion and mechanical properties. Strong hydrogen bonds form between UDMA and Bis-GMA. | nih.govmdpi.com |
| TEGDMA + Proton Donor (e.g., Bis-GMA) | TEGDMA can participate in physical crosslinking via hydrogen bonds only when a proton donor is present in the system. | nih.gov |
Role of Diluents and Viscosity Modifiers in TEGDMA Formulations
In the formulation of resin-based materials, viscosity is a critical parameter that affects handling, filler incorporation, and polymerization kinetics. nih.gov Base monomers like Bis-GMA are extremely viscous due to their high molecular weight and strong intermolecular hydrogen bonding. biomatj.comohi-s.com This high viscosity necessitates the use of low-viscosity reactive diluents to achieve a workable consistency. researchgate.netmdpi.com
TEGDMA is the most commonly used reactive diluent in dental resin composites. researchgate.netmdpi.comresearchgate.net Its primary role is to reduce the viscosity of the resin matrix, which allows for higher filler loading and improved handling characteristics. nih.govnih.gov The logarithmic decrease in viscosity achieved by the systematic addition of TEGDMA to Bis-GMA is a key factor in enhancing polymerization kinetics. nih.gov By increasing the mobility of the monomer and radical chain ends, TEGDMA helps to delay the onset of auto-deceleration and vitrification, leading to a higher final conversion of double bonds. nih.gov
However, the inclusion of TEGDMA is not without trade-offs. Higher concentrations of this diluent can lead to increased polymerization shrinkage and greater water sorption in the cured polymer, which can negatively affect the material's durability. nih.govresearchgate.net This has prompted research into alternative diluents. Studies have explored diethylene glycol dimethacrylate (DEGDMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) as potential replacements for TEGDMA, noting a decrease in volumetric shrinkage and an increase in mechanical strength in some formulations. researchgate.net Other low-viscosity dimethacrylates like ethoxylated bisphenol A dimethacrylate (BisEMA) are also used to modify resin viscosity. mdpi.comresearchgate.net
Interestingly, studies using non-reactive, hydrogenated versions of these monomers have further elucidated the role of viscosity. The addition of hydrogenated TEGDMA (acting as a non-reactive solvent) to a Bis-GMA polymerization dramatically increased the reaction rate and final conversion. nist.gov Conversely, adding viscous, hydrogenated Bis-GMA to a TEGDMA polymerization also led to a significant increase in the polymerization rate, highlighting how viscosity modification directly impacts the diffusion-controlled kinetics of the reaction. nist.gov
| Bis-GMA (wt%) | TEGDMA (wt%) | Viscosity (Pa·s) at 25°C | Key Observation |
|---|---|---|---|
| 100 | 0 | ~1200 | Extremely high viscosity of pure Bis-GMA. |
| 75 | 25 | ~6.5 | Significant reduction in viscosity with 25% TEGDMA. |
| 50 | 50 | ~0.5 | Further reduction, leading to a very fluid resin. |
| 25 | 75 | ~0.1 | Viscosity approaches that of the diluent. |
| 0 | 100 | ~0.05 | Very low viscosity of pure TEGDMA. nih.gov |
Impact of Initiators and Inhibitors on TEGDMA Polymerization
The polymerization of TEGDMA-based resins is typically initiated by a free-radical mechanism, most commonly activated by visible light (photopolymerization). The efficiency of this process is highly dependent on the photoinitiator system used. researchgate.netnih.gov An inhibitor is also a crucial component, added in small quantities to prevent spontaneous polymerization during storage and provide adequate working time.
Photoinitiator systems are generally classified as Type I (cleavage) or Type II (hydrogen abstraction). nih.gov
Type II Systems: The most conventional system used in dental materials consists of camphorquinone (CQ) as the photosensitizer and an amine co-initiator, such as N,N-dimethyl-p-toluidine (DMPT) or ethyl 4-dimethylaminobenzoate (EDMAB). researchgate.netnih.gov When exposed to blue light (around 470 nm), CQ enters an excited state and abstracts a hydrogen atom from the amine, generating an amine-derived free radical that initiates polymerization. nih.gov The concentration of the CQ/amine system and the intensity of the curing light significantly affect the polymerization rate and conversion.
Type I Systems: These initiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO), undergo cleavage into two free radicals upon light absorption. nih.govnih.gov Type I initiators are generally more efficient than Type II systems. nih.gov For example, in a Bis-GMA/TEGDMA mixture, TPO was found to be significantly more efficient than a CQ/amine system, achieving a higher degree of conversion (78% vs. 65%) with a much shorter light exposure time (5s vs. 20s). nih.gov This increased efficiency is attributed to a higher quantum yield of radical generation. nih.gov
The choice of initiator directly alters the polymerization kinetics. researchgate.netsemanticscholar.org For instance, resins containing phenyl propanedione (PPD) as an initiator exhibited a slower maximum polymerization rate compared to those with CQ. researchgate.net
Inhibitors , such as butylated hydroxytoluene (BHT), are added to the monomer mixture to scavenge any stray free radicals that might form due to heat or ambient light exposure during storage, thus ensuring the shelf-life of the uncured material. nih.gov
| Photoinitiator System (0.5 wt%) | Type | Required Exposure Time for Max. Conversion | Maximum Conversion Achieved | Reference |
|---|---|---|---|---|
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I (Cleavage) | 5 seconds | ~78% | nih.gov |
| Camphorquinone (CQ) / Amine | Type II (H-Abstraction) | 20 seconds | ~65% | nih.gov |
Methodologies for Characterizing TEGDMA Polymerization and Crosslinking
To understand and optimize the performance of TEGDMA-based polymers, it is essential to accurately characterize the polymerization process and the structure of the final crosslinked network. Several analytical techniques are employed for this purpose, with Fourier-Transform Infrared (FTIR) Spectroscopy and rheology being two of the most powerful and widely used methods.
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Kinetics and Conversion
Fourier-Transform Infrared (FTIR) spectroscopy is a primary technique for monitoring the kinetics of polymerization in real-time and determining the final degree of conversion (DC). researchgate.netresearchgate.net The methodology is based on tracking the concentration of methacrylate C=C double bonds, which are consumed during the free-radical polymerization process.
The analysis focuses on the vibrational absorption band of the methacrylate C=C bond, which typically appears at approximately 1638 cm⁻¹. researchgate.net During polymerization, the intensity of this peak decreases as the double bonds are converted into single bonds within the polymer backbone. To quantify this change accurately, the C=C peak intensity is normalized against an internal standard peak that does not change during the reaction. elsevierpure.com In Bis-GMA/TEGDMA systems, the aromatic C=C stretching vibration from the Bis-GMA molecule (often found near 1608 cm⁻¹ or 1582 cm⁻¹) is commonly used as this internal reference. elsevierpure.com
The degree of conversion (DC) at any given time is calculated using the following formula, comparing the ratio of the aliphatic C=C peak to the aromatic reference peak in the cured state versus the uncured state:
DC (%) = [1 - ( (C=C aliphatic / C=C aromatic)polymer / (C=C aliphatic / C=C aromatic)monomer )] x 100
By collecting spectra at regular intervals during photopolymerization (a technique known as real-time FTIR), a kinetic profile of the reaction can be generated, showing the conversion and the rate of polymerization as a function of time. researchgate.netsemanticscholar.org This data is invaluable for studying the effects of different co-monomers, initiators, and curing conditions on the polymerization behavior. nist.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment | Role in Analysis | Reference |
|---|---|---|---|
| ~1638 | Aliphatic C=C stretching (methacrylate) | Reactive group; its decreasing intensity is monitored to track conversion. | researchgate.net |
| ~1608 or ~1582 | Aromatic C=C stretching (from Bis-GMA) | Internal standard; its intensity remains constant during polymerization. | elsevierpure.com |
| ~1720 | C=O stretching (ester carbonyl) | Present in both monomer and polymer; can also be used as a reference in some cases. | mdpi.com |
Rheological Studies of TEGDMA-based Resins
Rheology, the study of the flow and deformation of matter, provides critical insights into the handling characteristics of uncured TEGDMA-based resins and the viscoelastic properties of the final cured network. biomatj.com Rheological measurements are typically performed using a rheometer, which can apply controlled stresses or strains to a material and measure the resulting response. rde.acpocketdentistry.com
For uncured resins, steady shear tests are used to determine viscosity. rde.ac Unfilled mixtures of Bis-GMA and TEGDMA typically exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate. nih.gov However, when filled with inorganic particles to create a composite, these materials become non-Newtonian, specifically pseudoplastic (or shear-thinning), where viscosity decreases as the shear rate increases. rde.acpocketdentistry.comnih.gov This property is clinically important, as it means the material flows more easily under the pressure of placement but holds its shape at rest. Viscosity is highly sensitive to the monomer composition (e.g., the Bis-GMA/TEGDMA ratio) and temperature, with viscosity decreasing significantly at higher temperatures. biomatj.compocketdentistry.com
Dynamic oscillatory shear tests are used to probe the viscoelastic properties by applying a small, oscillating strain. This yields two key parameters:
Storage Modulus (G'): Represents the elastic (solid-like) component of the material.
Loss Modulus (G''): Represents the viscous (liquid-like) component.
By monitoring G' and G'' during photopolymerization, one can observe the transition from a liquid state (where G'' > G') to a crosslinked solid or gel state (where G' > G''). bohrium.com After curing, the magnitude of the storage modulus in the rubbery plateau region can be used to calculate the crosslinking density of the polymer network, a critical parameter that influences the material's mechanical strength and stability. tainstruments.com
| Rheological Test | Property Measured | State of Material | Key Findings / Application | Reference |
|---|---|---|---|---|
| Steady Shear Sweep | Viscosity (η) vs. Shear Rate | Uncured (Liquid) | Determines flow behavior (Newtonian, pseudoplastic). Viscosity depends on TEGDMA content and temperature. | rde.acpocketdentistry.comnih.gov |
| Dynamic Oscillatory Sweep (during cure) | Storage Modulus (G'), Loss Modulus (G'') | Curing (Liquid to Solid) | Monitors the gel point and the development of the elastic network during polymerization. | bohrium.com |
| Dynamic Mechanical Analysis (DMA) / Oscillatory Test (post-cure) | Rubbery Plateau Modulus (G') | Cured (Solid) | The modulus in the rubbery state is used to calculate the crosslinking density of the polymer network. | tainstruments.com |
Biological Interactions and Biocompatibility of Tegdma
Cytotoxicity Mechanisms of TEGDMA in Cellular Systems
Triethylene glycol dimethacrylate (TEGDMA), a monomer that can leach from resin-based dental composites, exhibits cytotoxic effects on various cell types, particularly human dental pulp and gingival fibroblasts. allenpress.comnih.govcapes.gov.br The mechanisms underlying this toxicity are multifaceted, involving the induction of programmed cell death (apoptosis), the generation of oxidative stress, and the impairment of crucial cellular functions. nih.govresearchgate.net Research indicates that TEGDMA's amphiphilic nature allows it to penetrate cell membranes, leading to interactions with biological pathways and subsequent adverse effects. researchgate.netnih.gov The cytotoxic response is often concentration-dependent, with studies showing a shift from apoptosis to necrosis at higher concentrations. mdpi.com
Apoptosis Induction and Pathways by TEGDMA
Apoptosis, or programmed cell death, is a primary mechanism by which TEGDMA induces cell death in pulp fibroblasts and other cell types. allenpress.commdpi.comnih.gov This controlled process of cell demise is characterized by cell shrinkage and the formation of apoptotic bodies without loss of membrane integrity, distinguishing it from necrosis. allenpress.com Studies have demonstrated that TEGDMA exposure activates molecular pathways leading to apoptosis. allenpress.comnih.gov Both intrinsic and extrinsic apoptotic pathways have been implicated in TEGDMA-induced cell death, indicating a complex signaling cascade. allenpress.commdpi.com
The caspase-dependent apoptotic pathways are central to TEGDMA-induced cytotoxicity. These pathways rely on the activation of a family of cysteine proteases called caspases, which execute the cell death program. mdpi.comyoutube.com Research has shown that TEGDMA exposure leads to the activation of multiple caspases in various cell lines, including human pulp cells and cementoblasts. nih.govnih.gov
The activation of both initiator and executioner caspases has been observed:
Extrinsic Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface. allenpress.comyoutube.com Studies show that TEGDMA activates caspase-8, a key initiator caspase in the extrinsic pathway. allenpress.comnih.govnih.gov This activation is linked to members of the Tumor Necrosis Factor Receptor (TNFR) family. allenpress.com
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal stimuli. TEGDMA has been found to activate caspase-9, the primary initiator caspase of the intrinsic pathway. nih.govnih.gov
Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell. allenpress.comyoutube.com TEGDMA has been shown to significantly increase the activation of caspase-3. allenpress.comnih.gov
Endoplasmic Reticulum (ER) Stress Pathway: Some evidence suggests that TEGDMA can induce ER stress, leading to the activation of caspase-12, which can subsequently activate caspase-9 and -3. mdpi.comnih.gov
| Caspase | Role | Associated Pathway | Reference |
|---|---|---|---|
| Caspase-8 | Initiator | Extrinsic | allenpress.comnih.govnih.gov |
| Caspase-9 | Initiator | Intrinsic (Mitochondrial) | nih.govnih.gov |
| Caspase-3 | Executioner | Common Pathway | allenpress.comnih.govnih.gov |
| Caspase-12 | Initiator | Endoplasmic Reticulum Stress | mdpi.comnih.gov |
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A key mechanism of TEGDMA-induced cytotoxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.netnih.gov Exposure to TEGDMA leads to the generation of ROS in human oral fibroblasts. nih.govnih.gov This increased ROS production can cause significant damage to cellular structures, including lipids, proteins, and DNA, ultimately contributing to cell death. nih.govresearchgate.net The production of ROS appears to be a later event, typically occurring after several hours of TEGDMA treatment, and follows an initial, more immediate disruption of the cell's antioxidant defenses. nih.govresearchgate.net
| Parameter | Effect of TEGDMA Exposure | Timing | Consequence | Reference |
|---|---|---|---|---|
| Glutathione (B108866) (GSH) | Significant depletion | Early (starts at 15-30 min) | Reduced antioxidant capacity | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Increased production | Late (after 3-4 hours) | Oxidative damage to biomolecules | nih.govresearchgate.net |
Mitochondrial Dysfunction and Bioenergetic Impairment
Mitochondria are a primary target of TEGDMA toxicity. The monomer has been shown to cause significant mitochondrial damage and impair cellular bioenergetics. researchgate.netnih.govnih.gov Research has identified mitochondrial respiratory Complex I as a specific molecular target of TEGDMA. nih.govnih.govresearchgate.net
Inhibition of Complex I by TEGDMA leads to several detrimental effects:
Impaired Respiration: Oxygen consumption and ATP production are greatly diminished when mitochondria are utilizing substrates for Complex I. nih.govresearchgate.net
Membrane Depolarization: TEGDMA causes a collapse of the mitochondrial membrane potential. researchgate.netnih.gov
Increased ROS Production: The inhibition of the electron transport chain at Complex I stimulates a significant increase in mitochondrial H₂O₂ production. nih.gov
Bioenergetic Insufficiency: The reduction in ATP synthesis leads to a rapid and drastic depletion of cellular ATP, compromising cellular energy-dependent processes. researchgate.netresearchgate.net
This mitochondrial dysfunction not only leads to a bioenergetic crisis but also exacerbates oxidative stress, directly contributing to the apoptotic cell death observed with TEGDMA exposure. researchgate.netnih.gov
Cellular Membrane Permeability and Intracellular Interactions
Due to its relatively hydrophilic nature, Tetraethylene glycol dimethacrylate (TEGDMA) can leach into aqueous environments like the oral cavity. nih.gov This property allows it to penetrate cellular membranes and interact with intracellular components. nih.govresearchgate.net Once inside the cell, TEGDMA has been shown to react with intracellular molecules. nih.gov A significant interaction is the formation of adducts with glutathione, a key cellular antioxidant. nih.govresearchgate.net This interaction can lead to a substantial depletion of the intracellular glutathione pool, thereby diminishing the cell's detoxifying capabilities. nih.govresearchgate.netresearchgate.net The depletion of glutathione is an early event that can occur even at subtoxic concentrations of TEGDMA. researchgate.net
Effects on Cell Viability and Proliferation
TEGDMA exhibits a concentration-dependent and time-dependent cytotoxic effect on various cell types, including human THP-1 monocytes, pulp cells, and cementoblasts. nih.govresearchgate.netnih.govmdpi.comnih.gov At higher concentrations, TEGDMA significantly reduces cell viability and inhibits cell proliferation. researchgate.netnih.govresearchgate.net For instance, in human THP-1 monocytes, concentrations of 4 mM and 8 mM TEGDMA were found to inhibit cell proliferation. researchgate.netnih.gov Similarly, studies on pulp cells have shown that concentrations of 1.5 mM and 3 mM TEGDMA lead to a significant decrease in viable cells within 24 hours. mdpi.com The toxic concentration threshold for pulp cells has been identified to be between 0.75 mM and 1.5 mM. mdpi.com
The mode of cell death induced by TEGDMA is also concentration-dependent, with evidence pointing towards both apoptosis and necrosis. nih.govresearchgate.net In murine macrophage cell line RAW264.7, TEGDMA was found to induce both apoptotic and necrotic cell death. researchgate.net Apoptosis, or programmed cell death, has been identified as a primary mechanism of cell death in pulp cells and THP-1 cells exposed to TEGDMA. researchgate.netnih.govmdpi.com This is characterized by cellular shrinkage, nuclear fragmentation, and the formation of apoptotic bodies.
| Cell Type | TEGDMA Concentration | Observed Effect | Reference |
|---|---|---|---|
| Human THP-1 Monocytes | 4 mM and 8 mM | Inhibition of cell proliferation. | researchgate.netnih.gov |
| Human Pulp Cells | 1.5 mM and 3 mM | Significant decrease in viable cells at 24 hours. | mdpi.com |
| OCCM.30 Cementoblasts | ≥1 mM | Significant inhibition of cell viability in a dose-dependent manner. | nih.gov |
| Human Gingival Fibroblasts | < 0.6 mM | Increased cell viability without affecting proliferation. | researchgate.net |
| Human Gingival Fibroblasts | ≥ 1.25 mM | Decreased cell viability and proliferation. | researchgate.net |
Impact on Cell Cycle Regulation
TEGDMA has been shown to induce cell cycle delay in mammalian cells, a process that can be triggered by DNA damage. nih.gov The effects on the cell cycle can vary depending on the cell type and the concentration of TEGDMA. In V79 Chinese hamster lung fibroblasts, which are p53 deficient, TEGDMA treatment led to an accumulation of cells in the G2 phase of the cell cycle. nih.gov Conversely, in p53 proficient human N1 fibroblasts, TEGDMA caused a reversible block in the G1 phase. nih.gov
For human pulp cells, lower concentrations of TEGDMA (1 mmol/l) resulted in a slight increase in the percentage of cells in the G1 phase, while higher concentrations (1.5-3 mmol/l) reduced the number of cells in the G1 phase and caused a significant increase in the percentage of cells in the G2 phase. nih.gov In murine macrophages, TEGDMA induced an increase in the sub-G0/G1 phase portion, which is indicative of apoptosis. nih.gov The impairment of the cell cycle is a key aspect of TEGDMA-induced cytotoxicity. nih.gov
Genotoxicity and Mutagenicity of TEGDMA
TEGDMA has demonstrated genotoxic and mutagenic effects in various cell types. nih.govresearchgate.netnih.gov These effects are believed to be a consequence of DNA damage. nih.gov
DNA Damage and Strand Breaks
Exposure to TEGDMA can lead to DNA damage, including the formation of DNA strand breaks. nih.govnih.gov In murine macrophage cell line RAW264.7, TEGDMA exhibited genotoxicity through a dose-related increase in DNA strand breaks. nih.gov The induction of DNA double-strand breaks (DSBs) is a particularly serious form of DNA damage. nih.govpocketdentistry.com The production of reactive oxygen species (ROS) by TEGDMA in human fibroblasts is considered a likely contributor to its ability to induce DSBs. nih.gov Studies have also shown that TEGDMA can cause DNA damage in immortalized human oral keratinocytes. nih.gov
Micronucleus Formation
A notable indicator of the genotoxic potential of TEGDMA is the induction of micronuclei. nih.govnih.gov Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of genotoxic events. Research has shown a dose-related increase in the number of micronuclei in murine macrophage cell line RAW264.7 following exposure to TEGDMA. nih.gov
| Genotoxic Endpoint | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| DNA Strand Breaks | Murine Macrophage RAW264.7 | Dose-related increase in DNA strand breaks. | nih.gov |
| DNA Double-Strand Breaks | Human Gingival Fibroblasts | Induction of DSBs, likely via oxidative mechanisms. | nih.gov |
| Micronucleus Formation | Murine Macrophage RAW264.7 | Dose-related increase in the number of micronuclei. | nih.gov |
| DNA Damage | Human Oral Keratinocytes | Concentration-dependent DNA damage. | nih.gov |
Large Deletions of DNA Sequences
In addition to strand breaks and micronucleus formation, TEGDMA has been found to cause large deletions of DNA sequences, leading to a high mutation frequency. nih.govresearchgate.net This mutagenic effect further underscores the genotoxic potential of the compound. The ability to induce such significant alterations in the DNA sequence highlights a critical aspect of its biological impact.
Effects on DNA Synthesis Inhibition
This compound (TEGDMA) has been shown to interfere with fundamental cellular processes, including DNA synthesis. Research indicates that TEGDMA can cause deletions of DNA sequences, leading to a high frequency of mutations. researchgate.net This genotoxic potential is a critical aspect of its biological interaction. Studies using various cell lines have demonstrated that TEGDMA can induce a delay in the cell cycle, a common cellular response to DNA damage, allowing for repair before the cell progresses to the next phase. nih.gov
In mammalian cells, TEGDMA has been found to cause mutagenic effects, which are likely a consequence of the DNA damage it inflicts. nih.gov The induction of DNA strand breaks is a noted effect of TEGDMA, contributing to its genotoxicity. nih.govresearchgate.net This interference with DNA integrity and synthesis underscores the compound's significant biological activity at the molecular level.
Immunological and Inflammatory Responses to TEGDMA
TEGDMA is recognized for its capacity to elicit immunological and inflammatory responses. nih.gov The compound has been identified as a sensitizer (B1316253) in both clinical and professional settings. researchgate.net Its interaction with the immune system can lead to altered inflammatory responses and has been linked to adverse immune reactions. bohrium.comnih.gov The release of TEGDMA from dental materials can bring it into contact with cells of the immune system in the oral tissues, triggering these responses. nih.gov
Cytokine and Chemokine Modulation by TEGDMA
A key mechanism through which TEGDMA exerts its immunomodulatory effects is by altering the production of cytokines and chemokines. medicaljournalssweden.senih.govmdpi.commdpi.commdpi.com These signaling molecules are crucial for regulating immune responses and inflammation. mdpi.comfrontiersin.org
TEGDMA has been demonstrated to significantly modulate the production of a range of pro-inflammatory cytokines. medicaljournalssweden.senih.govmdpi.commdpi.commdpi.comresearchgate.net In studies using human peripheral blood mononuclear cells (PBMCs), exposure to TEGDMA led to increased production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-18 (IL-18). nih.govnih.govtandfonline.com
Specifically, exposure of human PBMCs to 500 μM of TEGDMA resulted in a significant increase in the production of IL-1β, IL-6, IL-8, and IL-18. nih.gov The production of Tumor Necrosis Factor-alpha (TNF-α) was also increased at this concentration. nih.govtandfonline.com However, at a higher concentration of 1000 μM, the production of TNF-α was significantly decreased. medicaljournalssweden.senih.gov In another study, TEGDMA, both alone and in combination with Bis-GMA, was found to increase the release of the pro-inflammatory chemokine IL-8 from neutrophils. bohrium.comnih.gov
Conversely, some research has shown that co-exposure to TEGDMA and filler particles from dental composites can lead to an additive attenuation of lipopolysaccharide (LPS)-induced IL-1β release from macrophage cell lines, while the release of TNF-α was not significantly affected. niom.nosigmaaldrich.com
Table 1: Effect of TEGDMA on Pro-inflammatory Cytokine Production in Human PBMCs
| Cytokine | TEGDMA Concentration | Observed Effect | Reference |
|---|---|---|---|
| IL-1β | 500 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |
| IL-6 | 500 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |
| IL-8 | 500 μM & 1000 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |
| IL-18 | 500 μM & 1000 μM | Significantly Increased | nih.gov, nih.gov, tandfonline.com |
| TNF-α | 500 μM | Significantly Increased | nih.gov, tandfonline.com |
| TNF-α | 1000 μM | Significantly Decreased | nih.gov, medicaljournalssweden.se |
The immunomodulatory effects of TEGDMA also extend to anti-inflammatory cytokines, although this area is less extensively studied. mdpi.commdpi.com Anti-inflammatory cytokines like Interleukin-1 receptor antagonist (IL-1Ra) and Interleukin-10 (IL-10) play a crucial role in downregulating inflammatory responses. nih.govmedchemexpress.comnih.gov While TEGDMA exposure affects various cytokine groups, including pro-inflammatory cytokines and growth factors, its specific impact on the production of IL-1Ra and IL-10 requires further detailed investigation to fully understand the balance between pro- and anti-inflammatory signals it induces. nih.govtandfonline.com
Adjuvant Properties of TEGDMA
TEGDMA has been shown to possess adjuvant properties, meaning it can enhance the immune response to an antigen. mdpi.com In vivo studies in mice have demonstrated that when TEGDMA is co-administered with an antigen like ovalbumin (OVA), it leads to significantly higher levels of IgG and IgE anti-OVA antibodies in the blood compared to immunization with OVA alone. nih.govtandfonline.com This suggests that TEGDMA can act as an adjuvant, potentially contributing to the initiation of allergic reactions or mucosal inflammation. nih.govtandfonline.com This adjuvant capacity is linked to its ability to induce the production of pro-inflammatory cytokines. nih.gov
Inflammasome Activation (e.g., NLRP3)
The increased production of pro-inflammatory cytokines like IL-1β and IL-18 by cells treated with TEGDMA suggests the potential involvement of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, upon activation, triggers the maturation and secretion of these potent inflammatory cytokines. researchgate.netnih.govnih.govstehliklab.orgvcu.edu It is speculated that the formation of the NLRP3 inflammasome may be the mechanism behind the TEGDMA-induced increase in IL-1β and IL-18 production, which then initiates a cascade involving the secretion of other pro-inflammatory cytokines. nih.govtandfonline.com However, further research is needed to definitively confirm the role of the NLRP3 inflammasome in the inflammatory response to TEGDMA. nih.govtandfonline.com
Impact on Leukocyte and Macrophage Function
TEGDMA has been shown to exert notable effects on the function of leukocytes and macrophages, key components of the innate immune system. Research indicates that TEGDMA can modulate the inflammatory responses of these cells.
Studies on the human monocyte cell line (THP-1) have demonstrated that non-cytotoxic concentrations of TEGDMA can inhibit the polarization of macrophages into both M1 and M2 phenotypes at the transcriptional level. nih.gov This inhibition was observed to be reversible upon removal of the monomer from the cell culture. nih.gov Specifically, TEGDMA was found to inhibit the expression of CD86 and CD206, surface markers for M1 and M2 macrophages respectively, when cells were co-treated with polarizing stimuli. nih.gov Furthermore, the release of tumor necrosis factor-alpha (TNF-α) by M1-stimulated cells and transforming growth factor-beta (TGF-β) by M2-stimulated cells was suppressed with co-treatment. nih.gov Morphological changes associated with macrophage polarization, such as an increase in cell volume, were also suppressed by TEGDMA. nih.gov
In the murine macrophage cell line RAW264.7, TEGDMA has been shown to induce cytotoxicity and genotoxicity in a concentration- and time-dependent manner. nih.gov This includes the induction of apoptosis, as evidenced by an increase in the sub-G0/G1 phase of the cell cycle and DNA ladder formation. nih.gov The genotoxic effects were demonstrated by a dose-related increase in micronucleus formation and DNA strand breaks. nih.gov The underlying mechanism for these effects in macrophages appears to involve DNA damage and the activation of caspases-3, -8, and -9. nih.gov
It has also been reported that TEGDMA can suppress the lipopolysaccharide (LPS)-induced secretion of interleukin-6 (IL-6) in primary human melanocytes, suggesting a capacity to dampen the immune response. dntb.gov.uaresearchgate.net
Cell-Specific Biological Effects of TEGDMA
The biological effects of TEGDMA are not uniform across all cell types. Its impact varies depending on the specific cell it interacts with, leading to a range of cellular responses.
TEGDMA can significantly affect the function and differentiation of human dental pulp cells (hDPCs), which are crucial for the formation of reparative dentin.
Research has consistently shown that TEGDMA inhibits the mineralization capacity of dental pulp cells. nih.govcore.ac.ukcapes.gov.brresearchgate.net Even at subtoxic concentrations, TEGDMA has been found to reduce the expression of genes related to mineralization in a concentration- and time-dependent manner. nih.govcore.ac.ukresearchgate.net These genes include collagen I, alkaline phosphatase (ALP), bone sialoprotein (BSP), osteocalcin (B1147995) (OCN), Runx2, and dentin sialophosphoprotein (DSPP). nih.govcore.ac.ukcapes.gov.brresearchgate.net For instance, a subtoxic concentration of 0.3 mM TEGDMA was shown to reduce the expression levels of these mineralization markers by 5% to 20% after 4 hours and by 50% after 12 hours. nih.govcore.ac.ukresearchgate.net
Furthermore, long-term exposure to TEGDMA (over 14 days) resulted in significantly lower alkaline phosphatase activity and calcium deposition in dental pulp cells. nih.govcore.ac.ukresearchgate.net These findings suggest that TEGDMA-induced downregulation of genes necessary for matrix deposition and crystal formation impairs the reparative dentin formation. nih.govcore.ac.uk Hypoxic conditions have been found to further inhibit the odontoblastic differentiation of hDPCs treated with TEGDMA, although it increased cell survival over time. nih.gov Specifically, TEGDMA-treated hDPCs showed lower mineralization potential under 3% oxygen compared to 21% oxygen. nih.gov
| Gene | Effect of TEGDMA | Reference |
|---|---|---|
| Collagen I | Decreased expression | nih.govcore.ac.uk |
| Alkaline Phosphatase (ALP) | Decreased expression and activity | nih.govcore.ac.uk |
| Bone Sialoprotein (BSP) | Decreased expression | nih.govcore.ac.uk |
| Osteocalcin (OCN) | Decreased expression | nih.govcore.ac.uk |
| Runx2 | Decreased expression | nih.govcore.ac.uk |
| Dentin Sialophosphoprotein (DSPP) | Decreased expression | nih.govcore.ac.uk |
This effect appears to be mediated through the regulation of key signaling molecules. TEGDMA has been found to decrease the mRNA and protein expression of osteoprotegerin (OPG), a known inhibitor of the osteoclastic/odontoclastic differentiation process, in a dose-dependent manner. nih.govnih.govresearchgate.netusp.br While the mRNA expression of receptor activator of nuclear factor-κB ligand (RANKL) remained unchanged, its protein expression was higher in TEGDMA-treated pulp cells compared to the control group. nih.govnih.govresearchgate.netusp.br The increase in RANKL protein and decrease in OPG protein are known to promote odontoclastic differentiation. Additionally, TEGDMA has been shown to inhibit osteoclast differentiation from bone marrow-derived macrophages. researchgate.netresearchmap.jp
Human gingival fibroblasts (HGFs) are another cell type in the oral cavity that is significantly affected by TEGDMA. Exposure to TEGDMA can lead to a dose- and time-dependent cytotoxicity in HGFs. nih.govbohrium.com At concentrations of 5 mM and 7.5 mM, TEGDMA was found to inhibit proliferation and induce apoptosis after 24 hours. nih.govbohrium.com
The cytotoxic mechanism of TEGDMA in fibroblasts is associated with a rapid and drastic depletion of cellular glutathione (GSH), a critical antioxidant. nih.gov This depletion can be observed within 15-30 minutes of exposure and is followed by the production of reactive oxygen species (ROS) after 3-4 hours. nih.gov The depletion of GSH and subsequent oxidative stress are believed to contribute significantly to the toxicity of TEGDMA in gingival and pulpal fibroblasts. nih.govresearchgate.net Furthermore, TEGDMA has been shown to induce mitochondrial damage in HGFs, as evidenced by the collapse of the mitochondrial membrane potential. researchgate.net
| Effect | Mechanism | Reference |
|---|---|---|
| Cytotoxicity | Dose- and time-dependent | nih.govbohrium.com |
| Apoptosis | Induced at 5 mM and 7.5 mM after 24 hrs | nih.govbohrium.com |
| Glutathione (GSH) Depletion | Early and drastic | nih.gov |
| Reactive Oxygen Species (ROS) Production | Late production | nih.gov |
| Mitochondrial Damage | Collapse of mitochondrial membrane potential | researchgate.net |
Oral keratinocytes, which form the primary barrier of the oral mucosa, are also susceptible to the effects of TEGDMA. Studies using immortalized human oral keratinocytes (OKF6/TERT2) have shown that TEGDMA can induce cyto- and genotoxic effects. nih.gov After 24 hours of exposure, TEGDMA concentrations of 2.5 mM and higher caused a significant reduction in total cell number and viability. nih.gov
TEGDMA was also found to cause concentration-dependent DNA damage in these cells. nih.gov Similar to its effect on fibroblasts, TEGDMA induced an early and rapid depletion of intracellular glutathione (GSH) in a concentration-dependent manner. nih.gov However, in contrast to fibroblasts, only moderate ROS formation was detected after 4 hours of treatment. nih.gov Interestingly, the observed DNA damage was not associated with the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), suggesting that oxidative stress may not be the primary cause of TEGDMA-dependent genotoxicity in these keratinocytes. nih.gov Furthermore, TEGDMA has been shown to affect the assembly of oral keratinocytes on a reconstituted basement membrane, leading to a delay in cell-to-cell communication and preventing the formation of multiple layers. nih.govmdpi.com
Melanocytes: Differentiation and Immune Function
Recent research has shed light on the impact of this compound (TEGDMA) on primary human melanocytes, the cells responsible for melanin (B1238610) production. Studies indicate that TEGDMA is more cytotoxic to melanocytes than other resin monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). mdpi.comdoaj.org At a concentration of 2 mM, TEGDMA has been shown to significantly increase lactate (B86563) dehydrogenase (LDH) leakage, a marker of cell membrane damage, by 1.45-fold. mdpi.com While lower concentrations did not show immediate membrane damage, they did affect cellular viability. Specifically, a 2 mM concentration of TEGDMA led to a 44.26% reduction in cell viability. mdpi.com Interestingly, lower concentrations (0.25, 0.5, and 1 mM) were found to increase metabolic activity, as measured by the MTS assay. mdpi.com
A notable effect of TEGDMA on melanocytes is the alteration of their morphology, specifically an increase in dendricity, which is the formation of dendrites used for melanosome transport. mdpi.comnih.govnih.gov Significant morphological changes, including increased dendricity, were observed at concentrations as low as 0.25 mM. mdpi.comdoaj.org This effect on dendrite number and length at 0.25 mM TEGDMA was comparable to that of HEMA at a much higher concentration of 2 mM. mdpi.com However, TEGDMA did not appear to affect intracellular tyrosinase activity, a key enzyme in melanin synthesis. mdpi.comdoaj.org
From an immune function perspective, TEGDMA has demonstrated an ability to dampen the immune response in melanocytes. mdpi.comdoaj.org It has been shown to suppress lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) cytokine secretion to a greater extent than HEMA, indicating a significant impact on melanocyte homeostasis and their role in cutaneous immunity. mdpi.comdoaj.org
Table 1: Effects of TEGDMA on Human Melanocytes
| Parameter | TEGDMA Concentration | Observed Effect | Citation |
|---|---|---|---|
| Cytotoxicity (LDH leakage) | 2 mM | 1.45-fold increase | mdpi.com |
| Cell Viability (MTS assay) | 2 mM | 44.26% reduction | mdpi.com |
| Dendricity | ≥ 0.25 mM | Significant increase | mdpi.comdoaj.org |
| Intracellular Tyrosinase Activity | Up to 2 mM | No significant effect | mdpi.comdoaj.org |
| Immune Response (LPS-induced IL-6) | Not specified | Suppression | mdpi.comdoaj.org |
Other Oral and Systemic Cell Types (e.g., Lymphocytes, Neurons, Embryonic Palatal Mesenchymal Cells)
TEGDMA's influence extends to various other cell types within the oral cavity and systemically.
Lymphocytes: As a component of peripheral blood mononuclear cells (PBMCs), lymphocytes are exposed to TEGDMA that may leach from dental restorations. chemicalbook.com Studies on human PBMCs have shown that TEGDMA can modulate the production of various cytokines. nih.govnih.gov Exposure to TEGDMA at concentrations of 500 µM and 1000 µM for 24 hours resulted in significantly increased levels of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-18 (IL-18), Growth-Regulated Oncogene-alpha (GRO-α), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov At 500 µM, TEGDMA also significantly increased the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This suggests that TEGDMA has inflammatogenic properties and can act as an adjuvant, potentially interfering with the normal immune response. nih.govnih.gov Furthermore, studies on human lymphocytes have shown that TEGDMA can induce genotoxic effects, such as an increase in chromosome aberrations and sister chromatid exchanges, at concentrations lower than those causing cytotoxic damage. nih.gov
Neurons: The neurotoxicity of TEGDMA has been a subject of investigation. While detailed mechanisms are still being elucidated, studies have pointed towards TEGDMA's potential to induce adverse effects on neuronal cells. nih.gov Research on neuroblastoma cells, which are often used as a model for neurons, helps in understanding these mechanisms. youtube.com For instance, TEGDMA has been shown to inhibit Complex I of the mitochondrial electron transport system, leading to impaired ATP production and increased reactive oxygen species (ROS) generation, which are known pathways of neurotoxicity. nih.gov
Embryonic Palatal Mesenchymal Cells: TEGDMA has been shown to induce apoptosis in human embryonic palatal mesenchymal cells. mdpi.com This cytotoxic effect is linked to the induction of oxidative stress. mdpi.com Specifically, TEGDMA exposure has been associated with the involvement of NADPH oxidase 4 in the generation of reactive oxygen species and subsequent apoptosis in these cells. mdpi.com
Table 2: Effects of TEGDMA on Various Cell Types
| Cell Type | TEGDMA Concentration | Key Findings | Citation |
|---|---|---|---|
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 500 µM & 1000 µM | Increased production of pro-inflammatory cytokines (IL-8, IL-18, GRO-α, MCP-1). | nih.govnih.gov |
| Human Lymphocytes | 1 µM - 100 µM | Increased frequency of chromosome aberrations and sister chromatid exchanges. | nih.gov |
| Neuronal Cell Models | Not specified | Inhibition of mitochondrial Complex I, leading to oxidative stress. | nih.gov |
| Human Embryonic Palatal Mesenchymal Cells | Not specified | Induction of apoptosis via NADPH oxidase 4-mediated ROS production. | mdpi.com |
Sensitization and Allergic Reactions to TEGDMA
TEGDMA is recognized as a contact allergen and has the potential to cause sensitization, leading to allergic reactions. nih.govnih.gov The primary manifestation of this is allergic contact dermatitis (ACD), a delayed-type hypersensitivity (Type IV) reaction. nih.govnih.gov This occurs when the hapten (a small molecule like TEGDMA) combines with a skin protein, forming an antigen that sensitizes an individual's immune system. nih.gov Upon re-exposure, a localized inflammatory response occurs. nih.gov
In the context of dental applications, this can present as allergic contact stomatitis, an inflammatory reaction of the oral mucosa. nih.gov The adjuvant properties of TEGDMA, demonstrated by its ability to enhance antibody responses to other antigens, may contribute to its sensitizing potential. nih.gov This suggests that exposure to TEGDMA could not only induce a hypersensitivity reaction to the monomer itself but also potentially contribute to the initiation of allergies to other substances. nih.gov
The clinical presentation of TEGDMA-induced allergic contact dermatitis typically includes localized rashes, itching, and in some cases, eczema and chronic sores. nih.gov These reactions can affect both patients and dental professionals who come into contact with uncured resin materials.
Degradation and Elution of Tegdma from Polymerized Materials
Factors Influencing TEGDMA Release from Resin Composites
The release of TEGDMA from polymerized resin composites is not a simple, singular event but is influenced by a combination of material properties, procedural variables, and the dynamic conditions of the oral cavity. Understanding these factors is crucial for predicting the long-term stability and biocompatibility of dental restorations.
The degree of conversion (DC), which represents the percentage of methacrylate (B99206) groups that have reacted to form the polymer network, is a primary determinant of monomer elution. A lower DC results in a higher concentration of unreacted, mobile TEGDMA monomers trapped within the polymer matrix, which are then available to be leached out. researchgate.netnih.gov
Research has consistently demonstrated a strong inverse correlation between the DC and the amount of eluted TEGDMA. cda-adc.ca For instance, studies have shown that increasing the polymerization time from 5 seconds to 40 seconds significantly increases the DC, which in turn leads to a substantial decrease in the amount of leached TEGDMA. cda-adc.ca In one study, the amount of eluted TEGDMA decreased from 56.3 ± 9.3 μmol/l after 5 seconds of polymerization to 11.3 ± 2.0 μmol/l after 40 seconds. cda-adc.ca This highlights the critical importance of ensuring adequate light-curing time to maximize the DC and minimize monomer release. researchgate.netcda-adc.ca
Different types of resin composites can exhibit varying DC values, which impacts their elution profiles. For example, some bulk-fill composites have been shown to achieve a high DC, yet can still release significant amounts of TEGDMA. nih.govnih.gov This suggests that while DC is a major factor, other aspects of the material's composition also play a crucial role. nih.gov Conventional flowable composites with a lower DC have been observed to have a higher rate of TEGDMA and BisGMA elution compared to some bulk-fill alternatives. researchgate.netnih.gov
Table 1: Correlation between Degree of Conversion (DC) and TEGDMA Elution
| Composite Type | Polymerization Time (s) | Degree of Conversion (%) | Eluted TEGDMA (μmol/l) | Key Finding |
|---|---|---|---|---|
| Filtek™ Supreme XTE | 5 | 22.4 ± 1.9 | 56.3 ± 9.3 | A high inverse correlation was found between DC and the amount of eluted TEGDMA (-0.92). cda-adc.ca |
| Filtek™ Supreme XTE | 40 | 46.5 ± 2.6 | 11.3 ± 2.0 | Increasing polymerization time significantly reduces TEGDMA elution. cda-adc.ca |
| Venus® Diamond | 5 | 30.6 ± 2.1 | Not specified | A significant inverse correlation was found between DC and eluted TEGDMA (-0.50). cda-adc.ca |
| Venus® Diamond | 40 | 46.8 ± 1.2 | Not specified | Longer curing times lead to higher DC and lower elution. cda-adc.ca |
| TetricEvo Ceram® | 5 | 38.2 ± 2.0 | Not specified | A high inverse correlation was found between DC and eluted TEGDMA (-0.68). cda-adc.ca |
| TetricEvo Ceram® | 40 | 47.4 ± 2.1 | Not specified | Adequate polymerization (20-40s) is crucial for minimizing leachable substances. cda-adc.ca |
The elution of TEGDMA from resin composites is a dynamic process that changes over time. The typical release pattern is characterized by an initial "burst" of monomer release in the first few hours to days, followed by a slower, sustained release over a longer period. chemicalbook.comnih.gov This initial high rate of release is primarily attributed to the leaching of unreacted monomers from the superficial layers of the composite, including the oxygen inhibition layer. chemicalbook.comnih.gov
Studies have shown that the majority of unreacted monomers, potentially up to 90%, can be released within the first 24 hours after polymerization. chemicalbook.com The cumulative amount of eluted TEGDMA generally increases as a function of time, with some studies detecting release for up to 30 days or longer. nih.govnih.gov The release kinetics can often be described by a first-order model, indicating an initial rapid release that decreases as the concentration of leachable monomers diminishes. mdpi.com
For example, one study observed a linear elution kinetic for the first 26 hours, which then transitioned to a second linear phase with a lower slope for up to 86 hours. nih.gov Another investigation measuring monomer release at 1, 7, and 28 days found that the release increased over time. mdpi.com This time-dependent nature underscores that short-term measurements may not fully capture the total potential elution of TEGDMA over the clinical lifetime of a restoration.
The oral cavity presents a challenging environment for dental composites, with factors such as saliva, fluctuating pH, and temperature changes influencing the degradation of the material and the elution of TEGDMA. thieme-connect.denih.gov
Saliva contains water and enzymes that can contribute to the hydrolytic degradation of the resin matrix. researchgate.net Due to its relatively hydrophilic nature, TEGDMA is susceptible to hydrolysis, which can break down the polymer network and facilitate its release. chemicalbook.comnih.gov The chemical composition of oral fluids can vary between individuals, which can affect the rate of degradation. thieme-connect.de
The pH of the oral environment, which can be altered by diet and bacterial activity, also plays a role. Acidic conditions can accelerate the degradation of resin materials. thieme-connect.de Studies on bioactive restorative materials have shown that immersion in solutions of varying pH (from 3.0 to 10.0) can significantly affect their mechanical properties, which is indicative of material degradation that could lead to increased monomer release. researchgate.net
Temperature fluctuations in the mouth from consuming hot and cold foods and beverages can also impact the polymer matrix. While not extensively detailed in the provided context, it is a recognized principle that temperature can affect diffusion rates and the mechanical properties of polymers.
Dental bleaching procedures, which typically utilize hydrogen peroxide or carbamide peroxide, can have a significant impact on the integrity of resin composites and increase the release of TEGDMA. mdpi.commdpi.com These bleaching agents are strong oxidizing agents that can degrade the organic matrix of the composite. mdpi.comthejcdp.com This degradation can soften the material, disrupt the interface between the filler particles and the resin matrix, and consequently lead to increased elution of unreacted monomers. mdpi.com
Some studies have found that bleaching applications significantly increase the release of TEGDMA over time compared to non-bleached control groups. mdpi.com For instance, one study reported that while there was no significant difference between home-bleaching and office-bleaching applications, both methods resulted in significantly more monomer release than the control group. mdpi.com Conversely, other research has indicated that certain bleaching methods might not significantly affect TEGDMA release, although they may impact the elution of other monomers like UDMA. nih.gov The concentration of the bleaching agent can also be a factor, with higher concentrations of hydrogen peroxide potentially leading to greater TEGDMA release. mdpi.com
Table 2: Effect of Bleaching on TEGDMA Release from Nanohybrid Composites
| Composite Type | Bleaching Agent | Time Point | TEGDMA Release | Key Finding |
|---|---|---|---|---|
| Nanohybrid | 35% Hydrogen Peroxide (Office-type) | 1, 7, 28 days | Not significantly different from control | Bleaching did not significantly increase the amount of TEGDMA released from the tested nanohybrid composites. researchgate.net |
| Microhybrid | Not specified | Not specified | Not significantly affected | The bleaching method had no effect on TEGDMA release in the microhybrid composite. nih.gov |
| Various Composites | Office and Home Bleaching | 1, 7, 28 days | Significantly increased vs. control | TEGDMA release increased with bleaching applications for all composite types tested. mdpi.com |
The specific formulation of a resin composite plays a pivotal role in determining the extent of TEGDMA elution. Key compositional variables include the type and concentration of filler particles and the ratio of different monomers in the resin matrix. nih.govresearchgate.net
The chemical structure of the monomers used directly affects the properties of the resulting polymer and the amount of eluted substances. nih.gov TEGDMA is often used as a diluent for more viscous monomers like Bis-GMA. The ratio of these monomers influences the viscosity of the uncured resin, which in turn affects the reactivity and the final degree of conversion. nist.gov Studies have shown that different monomer systems (e.g., Bis-GMA/TEGDMA vs. UDMA/TEGDMA) exhibit different polymerization kinetics and conversion rates, which would be expected to influence elution. nist.gov
The filler content, in terms of both type and percentage, also has an impact. A higher filler concentration generally means a lower volume of organic resin matrix, which can lead to reduced monomer release. researchgate.net One study found that the composite with the highest inorganic filler content (92 wt%) released the least amount of monomer. researchgate.net However, another study suggested that the elution process is not significantly influenced by the presence of filler, indicating the complexity of these interactions. nih.gov
The surface characteristics of a resin composite restoration, including its total surface area and the presence of an oxygen inhibition layer (OIL), are critical factors in the initial release of TEGDMA. nih.govwjpmr.com
The OIL is a thin, sticky, uncured layer that forms on the surface of a resin composite when it is polymerized in the presence of air. nih.govnih.gov Oxygen inhibits the free-radical polymerization process, resulting in a surface layer rich in unreacted monomers, including TEGDMA. wjpmr.comresearchgate.netscielo.sa.cr This layer is a primary source for the initial "burst" release of monomers immediately following placement of the restoration. chemicalbook.com The degree of conversion within the OIL can be as low as 35%, compared to 55-80% in the bulk material. researchgate.net Applying a glycerin layer during curing can prevent the formation of the OIL by blocking contact with oxygen, leading to a more completely polymerized surface. researchgate.netscielo.sa.cr Finishing and polishing procedures can remove the OIL, and studies have shown that the elution of residual monomers is higher if these procedures are not performed. researchgate.net
The total surface area of the restoration that is exposed to the oral environment also directly correlates with the amount of monomer that can be released. A meta-analysis found a statistically significant positive correlation between the specimen surface area and the quantity of released molecules. nih.gov
Chemical Degradation Pathways of TEGDMA (e.g., Hydrolysis)
Tetraethylene glycol dimethacrylate (TEGDMA) is a monomer commonly used in resin-based dental materials to enhance flowability and cross-linking. However, the polymerization process is often incomplete, leading to the presence of residual monomers that can be released into the oral environment. The degradation of the polymer matrix over time, through both chemical and enzymatic pathways, also contributes to the elution of TEGDMA and its byproducts.
The chemical structure of TEGDMA, specifically its ester linkages, makes it susceptible to hydrolytic degradation. Due to its relatively hydrophilic nature, attributed to the ethylene (B1197577) glycol segments in its backbone, water sorption can facilitate the breakdown of these ester bonds. This process can be catalyzed by acids or bases present in the oral cavity.
In addition to chemical hydrolysis, enzymatic degradation plays a significant role in the breakdown of TEGDMA-containing polymers. Saliva contains various enzymes, such as cholesterol esterase (CE) and pseudocholinesterase (PCE), which have been shown to catalyze the hydrolysis of the ester groups in TEGDMA. Studies have indicated that PCE may have a more pronounced catalytic effect on the degradation of TEGDMA compared to other monomers like Bis-GMA. This enzymatic activity can lead to a decrease in the microhardness and an increase in the wear of the composite resin over time.
The degradation of TEGDMA results in the formation of several byproducts. The primary degradation products identified in various studies include:
Triethylene glycol (TEG)
Methacrylic acid (MA)
2,3-epoxymethacrylic acid (2,3-EMA)
Formaldehyde
The formation of these degradation products is a critical aspect of the biocompatibility assessment of dental materials containing TEGDMA.
Diffusion and Permeation of TEGDMA into Tissues
Once eluted from the polymerized material, TEGDMA can diffuse into and permeate through adjacent biological tissues. Its ability to penetrate these tissues is a key factor in understanding its potential biological effects.
Diffusion through Dentinal Tubules to Dental Pulp
A primary pathway for TEGDMA to reach the dental pulp is through the dentinal tubules. Research has shown that due to its relatively low molecular weight and hydrophilic characteristics, TEGDMA can diffuse through the dentin. semanticscholar.org
In vitro studies have demonstrated that while dentin provides a protective barrier that retards the initial high release of TEGDMA, the monomer can still reach the pulp space. One study found that TEGDMA was not detectable in the pulp space until 43 minutes after the placement of a composite resin. nih.gov Although the initial rate of diffusion through dentin was significantly lower than the direct release rate into an aqueous solution, by the third day, the cumulative amount of TEGDMA that had passed through the dentin was substantial, reaching 60% of the total amount released directly into water. nih.gov
The thickness of the remaining dentin is a crucial factor influencing the amount and rate of TEGDMA diffusion. manchester.ac.uknih.gov Studies have shown that most of the TEGDMA that diffuses through the dentin does so within the first 24 hours after the restoration is placed. manchester.ac.ukpocketdentistry.com This initial burst of monomer diffusion is of particular importance for the cells within the dental pulp.
Permeation into Gingival and Palate Epithelium
Beyond the tooth structure, eluted TEGDMA can come into contact with the soft tissues of the oral cavity, such as the gingiva and palate. The keratinized epithelium of the gingiva and palate acts as a barrier, but it is not impermeable. nih.gov Research has indicated that TEGDMA can permeate into the gingival tissues. Studies on primary human gingival fibroblasts have shown that TEGDMA can induce apoptosis (programmed cell death) in a dose- and time-dependent manner, suggesting its penetration into the gingival tissue. nih.gov This highlights the potential for TEGDMA to interact with the cellular components of the oral mucosa.
Quantification and Detection Methodologies for Eluted TEGDMA
Accurate quantification of the amount of TEGDMA that elutes from dental materials is essential for assessing the potential exposure to patients. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) being the most prominent.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating, identifying, and quantifying components in a mixture. In the context of dental materials, reversed-phase HPLC is frequently utilized to measure the amount of TEGDMA released into various extraction media, such as water, saliva, or ethanol (B145695) solutions. semanticscholar.orgnih.govresearchgate.netresearchgate.netnih.govnih.govthieme-connect.comnih.govnih.gov
Studies have successfully used HPLC to compare the elution of TEGDMA from different types of composite resins and under various conditions, such as the type of curing light used or the storage medium. semanticscholar.orgresearchgate.netnih.govthieme-connect.com For instance, research has shown that the amount of eluted TEGDMA can be influenced by the composition of the resin cement and the duration of immersion in a solvent. researchgate.netnih.gov HPLC analysis has consistently identified TEGDMA as a major compound released from many dental composites. researchgate.net The method's accuracy is often confirmed by constructing calibration curves with standard solutions of TEGDMA and determining the limits of detection (LOD) and quantification (LOQ). researchgate.net
| Study Focus | Key Findings Regarding TEGDMA Elution | Reference |
|---|---|---|
| Comparison of dual-cured resin cements | The amount of eluted TEGDMA varied significantly between different cement brands, with the highest total amount observed after 21 days. | researchgate.net |
| Effect of extraction media | Quantifiable amounts of TEGDMA were released into various aqueous media, with the type of medium significantly affecting the release. | nih.gov |
| Influence of curing light and solvent | TEGDMA was leached at higher levels than Bis-GMA. Saliva extracted more TEGDMA than water. | nih.gov |
| Diffusion through dentine | Reversed-phase HPLC was used to determine the rate and cumulative release of TEGDMA through dentine over 100 days. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful analytical technique used for the analysis of eluted components from dental composites. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
GC/MS has been effectively used to identify and quantify TEGDMA in various eluates, including human saliva. researchgate.netnih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com This method is particularly useful for complex biological samples. To improve the accuracy of quantification, tailor-made internal standards can be synthesized and used in the analysis. researchgate.netnih.gov Studies employing GC/MS have successfully quantified the amount of TEGDMA released from different commercial dental composites into water and methanol (B129727), demonstrating that the elution rates can differ significantly depending on the solvent. sigmaaldrich.com Furthermore, GC/MS coupled with techniques like solid-phase microextraction (SPME) has been developed to determine TEGDMA concentrations in aqueous media, showing different release rates in distilled water, Ringer's solution, and saliva. nih.govresearchgate.net
| Study Focus | Key Findings Regarding TEGDMA Elution | Reference |
|---|---|---|
| Quantification in saliva | Developed a method using tailor-made internal standards to quantify TEGDMA released from composites into human saliva. | researchgate.netnih.gov |
| Diffusion kinetics through dentin | Used to identify and quantify TEGDMA that diffused through coronal dentinal tubules over a 7-day period. | manchester.ac.uk |
| Analysis using SPME | SPME-GC/MS determined that TEGDMA release after 48 hours was highest in saliva, followed by Ringer's solution and distilled water. | nih.govresearchgate.net |
| Comparison of elution in water vs. methanol | Quantified eluted TEGDMA from several commercial composites, finding significantly different elution rates between water and methanol. | sigmaaldrich.com |
Spectrophotometric Methods
While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for the quantification of this compound (TEGDMA) eluted from polymerized materials, spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a viable analytical approach. researchgate.netresearchgate.net The principle behind this method lies in the molecular structure of TEGDMA, which contains methacrylate groups capable of absorbing light in the ultraviolet region of the electromagnetic spectrum.
The double bonds within the methacrylate moieties of TEGDMA exhibit a characteristic absorbance peak at a specific wavelength. For instance, a study on the related compound ethylene glycol dimethacrylate (EGDM) identified an absorbance maximum (λmax) for the double bond at 245 nm when dissolved in dichloromethane. researchgate.net It is expected that TEGDMA would display a similar absorbance profile, allowing for its detection and quantification.
In practice, UV-Vis spectrophotometry is most commonly employed as a detection method within an HPLC system. As the eluate from the HPLC column passes through the detector, a UV-Vis beam is directed through the sample. The amount of light absorbed by the sample is measured and is directly proportional to the concentration of the analyte, in this case, TEGDMA, as described by the Beer-Lambert law. To quantify the concentration, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known TEGDMA concentrations.
Interactive Table 1: Example of Calibration Data for TEGDMA Quantification using UV-Vis Spectrophotometry Below is a hypothetical data set illustrating the generation of a standard curve for TEGDMA analysis.
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.15 |
| 2.5 | 0.38 |
| 5.0 | 0.75 |
| 7.5 | 1.12 |
| 10.0 | 1.50 |
The linear relationship between concentration and absorbance allows for the determination of TEGDMA concentration in unknown samples by measuring their absorbance and interpolating the value from the calibration curve.
Challenges in Standardized Analytical Research
The development of standardized analytical research for determining the elution of TEGDMA from polymerized materials is fraught with challenges. These difficulties stem from a multitude of factors that can significantly influence the quantity and rate of monomer release, as well as inconsistencies in analytical methodologies. This lack of standardization makes it difficult to compare findings across different studies.
A primary challenge is the significant impact of experimental conditions on elution. The choice of elution medium is critical; organic solvents like ethanol consistently lead to a higher amount of leached TEGDMA compared to aqueous solutions such as distilled water or artificial saliva. nih.gov This is attributed to the increased solubility of the monomer in organic solvents, which can also cause greater softening and swelling of the polymer network. nih.gov
The duration of the elution study is another major variable. A substantial amount of TEGDMA is often released within the first 24 hours after polymerization. However, elution is not a short-term phenomenon and can persist for extended periods, from several days to even months. nih.gov
Furthermore, the degree of conversion of the polymer matrix, which is directly related to the curing process, plays a crucial role. Factors such as the type of light-curing unit (e.g., Quartz-Tungsten-Halogen vs. Light Emitting Diode), the duration of light exposure, and the distance of the light source from the material all affect the extent of polymerization. nih.gov An incomplete polymerization results in a higher percentage of unreacted monomers, including TEGDMA, that are available to leach out. nih.gov
Variability in the analytical methods themselves presents another layer of complexity. While HPLC and GC-MS are powerful techniques, differences in instrument parameters, column types, and detector settings can lead to disparate results between laboratories. researchgate.net The use and type of internal standards for quantification can also vary; some studies have highlighted the need for tailor-made internal standards to improve accuracy, indicating that universally accepted standards are not always available or utilized. researchgate.net
Finally, the physical characteristics of the tested material samples, such as their surface area-to-volume ratio, can influence the elution kinetics and the total amount of monomer released. nih.gov A larger surface area provides a greater interface for the solvent to interact with the material, potentially leading to higher elution rates.
Interactive Table 2: Factors Complicating the Standardization of TEGDMA Elution Studies The following table summarizes the key variables that present challenges to establishing standardized testing protocols for TEGDMA elution.
| Factor | Description of Challenge | Potential Impact on Results |
| Elution Medium | Different solvents have varying abilities to penetrate the polymer matrix and dissolve unreacted monomers. | Organic solvents (e.g., ethanol) generally extract significantly higher amounts of TEGDMA than aqueous solutions (e.g., water, saliva). nih.gov |
| Time Frame | Elution is a dynamic process with an initial burst followed by a slower, sustained release over time. | Short-term studies may underestimate the total cumulative elution. nih.gov |
| Curing Protocol | The degree of monomer-to-polymer conversion is highly dependent on the light source, exposure time, and intensity. | Insufficient curing leads to a higher concentration of residual, leachable TEGDMA. nih.govnih.gov |
| Material Formulation | The overall composition of the polymer, including the types and ratios of other monomers, influences the network structure and TEGDMA's mobility. | The presence of different co-monomers can either enhance or hinder the elution of TEGDMA. |
| Analytical Technique | Different methods (HPLC, GC-MS) and variations in their setup (e.g., internal standards) can affect sensitivity and accuracy. | Can lead to inter-laboratory variability and difficulty in comparing data from different studies. researchgate.net |
| Sample Dimensions | The surface area and volume of the specimen affect the diffusion kinetics of the monomer out of the material. | Samples with a higher surface area-to-volume ratio may show faster and higher elution. nih.gov |
The cumulative effect of these challenges is a wide variation in the reported concentrations of eluted TEGDMA in the scientific literature, making direct comparisons and risk assessments difficult without considering the specific methodologies employed in each study.
Applications and Material Science of Tegdma in Biomedical Devices
TEGDMA in Dental Composite Resins
Dental resin composites are comprised of an organic polymer matrix, inorganic filler particles, a coupling agent, and an initiator system. nih.gov TEGDMA is a key constituent of the organic matrix in many commercial and experimental dental composites. scienceopen.com
TEGDMA is a low-molecular-weight, low-viscosity monomer frequently employed as a reactive diluent in dental composites. 3m.comnih.gov Its primary function is to reduce the high viscosity of other dimethacrylate monomers, most notably Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), which is extremely viscous due to its aromatic structure and hydrogen bonding capabilities. 3m.comyoutube.com By blending TEGDMA with Bis-GMA, the resulting resin mixture achieves a workable paste consistency suitable for clinical application. scienceopen.comyoutube.com The lower viscosity improves the handling characteristics of the composite and facilitates the incorporation of a higher load of inorganic filler particles. scienceopen.comopendentistryjournal.com The flexibility of the TEGDMA backbone and weak inter-chain polar interactions contribute to its low viscosity. scienceopen.com
The addition of TEGDMA as a diluent is critical for achieving high filler loading in dental composites. opendentistryjournal.commdpi.com Reducing the viscosity of the resin matrix allows for a greater volume of inorganic fillers (like silica (B1680970) or glass particles) to be incorporated, which is essential for enhancing mechanical properties and reducing polymerization shrinkage of the final restoration. nih.govmdpi.com
The degree of conversion (DC), which measures the percentage of methacrylate double bonds that react during polymerization, is a critical factor influencing the final properties of the composite. TEGDMA, being a smaller and more mobile molecule than Bis-GMA, generally exhibits a higher degree of conversion. opendentistryjournal.commdpi.comscielo.br Studies have shown that increasing the concentration of TEGDMA in a Bis-GMA/TEGDMA mixture leads to a higher DC. opendentistryjournal.com For instance, research has demonstrated DC values ranging from 53.1% for a pure Bis-GMA resin to significantly higher values in mixtures containing TEGDMA. opendentistryjournal.com The limiting DC for individual monomers has been shown to increase in the order of Bis-GMA < Bis-EMA < UDMA < TEGDMA. nih.gov
Table 1: Effect of Monomer Composition on Degree of Conversion (DC) This table presents data from various studies on how the monomer composition affects the degree of conversion.
| Monomer Composition (wt%) | Degree of Conversion (DC %) | Source(s) |
|---|---|---|
| 100% Bis-GMA | 53.1% ± 0.9% | opendentistryjournal.com |
| 100% TEGDMA | Higher than Bis-GMA | opendentistryjournal.comscielo.br |
| 80% UEDMA / 20% TEGDMA | 85.6% ± 1.0% | opendentistryjournal.com |
| 70% dCl-BisGMA / 30% TEGDMA | 70.6% | mdpi.com |
| 60% Bis-GMA / 40% TEGDMA | 68.08% | mdpi.com |
The concentration of TEGDMA in the resin matrix significantly impacts the mechanical properties of the cured composite. While it enhances the degree of conversion, its inherent flexibility can sometimes lead to a reduction in properties like flexural strength and microhardness compared to composites made with stiffer monomers like Bis-GMA or UDMA. scienceopen.comscielo.br
Table 2: Selected Mechanical Properties of TEGDMA-Containing Composites This table compiles findings on how different formulations of TEGDMA-based composites affect their mechanical properties.
| Composite Formulation | Property Measured | Value | Source(s) |
|---|---|---|---|
| Bis-GMA/TEGDMA resin (unfilled) | Biaxial Flexural Strength | 100.3 ± 2.4 MPa | nih.gov |
| Bis-GMA/TEGDMA with 10 wt% HAP nanofibers | Biaxial Flexural Strength | 122.3 ± 4.4 MPa | nih.gov |
| 60:40 Bis-GMA/TEGDMA (neat polymer) | Flexural Strength | 85.18 MPa | mdpi.com |
| 60:40 Bis-GMA/TEGDMA + 2 wt% QA-PEI-NPs | Flexural Strength | 36.76 MPa | mdpi.com |
| UDMA/Bis-GMA/TEGDMA (40/40/20 wt%) | Flexural Strength | 89.5 MPa (highest in study) | wam.edu.pl |
| Bis-GMA/TEGDMA/SiO2 (No P-TEGDMA) | Vickers Microhardness | 46.44 ± 4.89 HV | mdpi.com |
| Bis-GMA/TEGDMA/SiO2 + 2.5 wt% P-TEGDMA | Vickers Microhardness | 27.81 ± 3.58 HV | mdpi.com |
A novel approach in dental composite formulation involves the use of pre-polymerized TEGDMA (P-TEGDMA) particles as an organic co-filler alongside traditional inorganic fillers like silica (SiO2). mdpi.combohrium.comnih.gov The goal of this strategy is to modulate the properties of the uncured paste and the final cured composite. researchgate.net
Research into incorporating P-TEGDMA into a BisGMA/TEGDMA/SiO2 composite has yielded significant findings. The introduction of a small weight percentage of P-TEGDMA particles can dramatically reduce the viscosity of the uncured composite paste and improve the degree of conversion. mdpi.combohrium.com However, this modification can have a detrimental effect on the surface hardness of the material. mdpi.combohrium.comnih.gov
Table 3: Influence of Pre-Polymerized TEGDMA (P-TEGDMA) Co-filler on Composite Properties This table details the effects of adding varying amounts of P-TEGDMA as a co-filler to a BisGMA/TEGDMA/SiO2 resin composite. Data is derived from a study by Ullah et al. (2023).
| P-TEGDMA Concentration (wt%) | Complex Viscosity (Pa·s) | Degree of Conversion (DC %) | Vickers Microhardness (VMH) | Source(s) |
|---|---|---|---|---|
| 0% (Control) | 393.84 ± 21.65 | 61.76 ± 3.80% | 46.44 ± 4.89 HV | mdpi.combohrium.comresearchgate.net |
| 2.5% | 152.84 ± 23.94 | 68.77 ± 2.31% | 27.81 ± 3.58 HV | mdpi.combohrium.comresearchgate.net |
| 5.0% | 79.96 ± 11.75 | Increased vs. Control | - | mdpi.combohrium.comresearchgate.net |
| 10.0% | 3358 ± 58.56 | Decreased vs. 2.5% | - | mdpi.combohrium.comresearchgate.net |
The study concluded that P-TEGDMA particles have the potential to be used as co-fillers to fine-tune composite properties, but a balance must be struck to optimize viscosity, conversion, and mechanical strength. mdpi.comnih.gov
TEGDMA in Bone Cements
TEGDMA is also a component in some formulations of acrylic bone cements used in orthopedic surgery for the fixation of joint prostheses. sciforum.net These cements are typically composed of a liquid monomer and a powder polymer that are mixed to initiate an exothermic polymerization reaction, forming a rigid, space-filling grout. youtube.com
While traditional bone cements are based on polymethyl methacrylate (PMMA), newer formulations have incorporated dimethacrylates to modify properties. sciforum.netyoutube.com A commercially available dimethacrylate-based bone cement, for example, consisted of Bis-GMA, ethoxylated Bis-GMA (Bis-EMA), and TEGDMA. sciforum.net
Another researched formulation for a bioactive bone cement (BABC) used a resin matrix of Bis-GMA and TEGDMA with a filler of silane-treated CaO-SiO2-P2O5-MgO-CaF2 glass (A-W glass-ceramic) powder. nih.gov In general, the components of a TEGDMA-containing bone cement would include:
Monomer Liquid: Containing dimethacrylate monomers like Bis-GMA and the diluent TEGDMA, along with an accelerator or activator (e.g., N,N-dimethyl-p-toluidine). sciforum.netyoutube.com
Polymer Powder: Containing pre-polymerized particles, a radiopacifier (like barium sulfate (B86663) or zirconium dioxide) to make the cement visible on X-rays, and a polymerization initiator (e.g., benzoyl peroxide). sciforum.netyoutube.com
The inclusion of TEGDMA helps to control the viscosity and handling of the cement before it sets, similar to its role in dental composites. sciforum.netnih.gov
Polymerization Kinetics and Mechanical Properties in Bone Cement Applications
Tetraethylene glycol dimethacrylate (TEGDMA) is a monomer frequently included in resin-based biomaterials, such as bone cements, to modify their properties. mdpi.com Its presence significantly influences the polymerization kinetics—the speed and characteristics of the setting reaction—and the final mechanical strength of the cured cement.
The polymerization of bone cements is an exothermic process, and managing the heat generated is crucial to prevent thermal damage to surrounding bone tissue. sciforum.netmdpi.com In dimethacrylate-based cements, which were developed as an alternative to traditional polymethylmethacrylate (PMMA) cements, TEGDMA is often a component. sciforum.net For instance, the commercial bone cement Cortoss® contains bisphenol A glycerolate dimethacrylate (Bis-GMA), ethoxylated Bis-GMA derivative (Bis-EMA), and TEGDMA. sciforum.net
Research comparing TEGDMA with other dimethacrylates, such as polypropylene (B1209903) glycol dimethacrylate (PPGDMA), in experimental bone composites reveals distinct effects on polymerization. TEGDMA-based composites tend to have shorter inhibition times (the working time before curing begins) compared to PPGDMA-based ones. nih.gov For example, one study noted an average inhibition time of 24 seconds for TEGDMA composites versus 85 seconds for PPGDMA composites. nih.gov However, this faster onset can be accompanied by a lower degree of monomer conversion. nih.gov Replacing TEGDMA with PPGDMA has been shown to increase monomer conversion by an average of 5%. nih.gov
Furthermore, TEGDMA influences polymerization shrinkage and heat generation. Experimental results indicate that TEGDMA-based bone composites exhibit slightly higher polymerization shrinkage (around 5 vol%) and heat generation (0.13 kJ/cc) compared to PPGDMA-based alternatives (4 vol% and 0.10 kJ/cc). nih.gov The choice of monomer also impacts the mechanical properties of the final cured cement. While the inclusion of TEGDMA can increase the degree of monomer conversion in some systems due to the higher mobility of its molecules, it can also compromise the material's beneficial mechanical characteristics. mdpi.com In composites made of Bis-GMA and TEGDMA, the flexural modulus and strength are key indicators of performance. The introduction of certain nanoparticles into a 60:40 Bis-GMA/TEGDMA resin was found to slightly decrease the flexural modulus from 3731 MPa and significantly decrease the flexural strength from 85.18 MPa. nih.gov
| Property | TEGDMA-Based Composite | PPGDMA-Based Composite | Reference |
|---|---|---|---|
| Average Inhibition Time | 24 s | 85 s | nih.gov |
| Average Polymerization Shrinkage | 5 vol% | 4 vol% | nih.gov |
| Average Heat Generation | 0.13 kJ/cc | 0.10 kJ/cc | nih.gov |
| Relative Monomer Conversion | Base | +5% | nih.gov |
| Property | Value | Reference |
|---|---|---|
| Flexural Modulus (Neat Polymer) | 3731 MPa | nih.gov |
| Flexural Strength (Neat Polymer) | 85.18 MPa | nih.gov |
Bioactivity and Adhesion to Bone/Implant Surfaces
The success of a bone cement often depends on its ability to integrate with host tissue, a property known as bioactivity, and its capacity to form a strong, stable bond with both the bone and the implant material. nih.gov TEGDMA is a component in some formulations of bioactive bone cements (BABC) designed to enhance these characteristics.
One such BABC formulation consists of a resin matrix of Bis-GMA and TEGDMA, filled with a silane-treated CaO-SiO2-P2O5-MgO-CaF2 glass-ceramic powder. nih.gov This cement has demonstrated good handling properties and biocompatibility in animal studies. nih.gov When applied to bone, new bone growth was observed filling the interface between the cement and the bone at 4, 12, and 48 weeks. nih.gov This indicates that the material is osteoconductive, providing a scaffold that supports bone ingrowth. The adhesion to bone, measured by shearing strength, showed a progressive and significant increase over time, starting from 0.25 MPa at one week and reaching 7.98 MPa after 48 weeks. nih.gov This suggests the formation of a strong and durable bond at the cement-bone interface. nih.gov
In addition to direct bonding, some TEGDMA-containing cements are engineered to be bioactive by incorporating specific fillers. For instance, a cement composed of 15% Bis-GMA, 15% TEGDMA, and 70% apatite- and wollastonite-containing glass-ceramic (A-W GC) powder has been investigated. nih.gov This composition is designed to support the precipitation of hydroxyapatite (B223615) on its surface, which can enhance bonding to bone tissue. nih.gov The success of implants relies on achieving stable osseointegration, where the implant surface integrates with the surrounding bone, and bioactive coatings or cements play a pivotal role in this process. nih.gov
| Time Point | Shearing Strength (MPa) | Reference |
|---|---|---|
| 1 Week | 0.25 ± 0.10 | nih.gov |
| 48 Weeks | 7.98 ± 0.62 | nih.gov |
TEGDMA in Hydrogels for Biomedical Applications
Hydrogels are water-swollen, cross-linked polymer networks that mimic the natural extracellular matrix, making them highly suitable for biomedical applications like tissue engineering and drug delivery. emanresearch.orgnih.govrsc.org TEGDMA serves as a crucial component in the synthesis of many such hydrogels.
As a Crosslinking Agent in Hydrogel Synthesis
TEGDMA functions as a crosslinking agent, a molecule with two or more reactive ends that can form bridges between linear polymer chains, creating a three-dimensional network. mdpi.commdpi.comresearchgate.net This network structure is what allows the material to absorb large amounts of water or physiological fluids without dissolving. researchgate.net The process typically involves free radical polymerization, where an initiator starts a chain reaction that links monomer units together, with the crosslinker (TEGDMA) being incorporated to form the stable gel structure. emanresearch.orgnih.gov
TEGDMA has been used to create a variety of hydrogels. For example, it has been used to synthesize dual pH- and temperature-responsive nanogels by copolymerizing N-vinyl caprolactam (VCL) with acrylic acid (AA). mdpi.com It is also used to crosslink hydrogels made from 2-Methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a biocompatible monomer, for applications in mechanobiology. emanresearch.org The presence of two methacrylate groups in the TEGDMA molecule allows it to participate effectively in these crosslinking radical polymerization reactions. mdpi.com
Influence on Hydrogel Swelling Properties and Mechanical Tunability
The concentration and type of crosslinking agent, such as TEGDMA, are critical parameters for controlling the final properties of a hydrogel. nih.govresearchgate.net By adjusting the amount of TEGDMA, researchers can precisely tune the hydrogel's swelling behavior and mechanical stiffness. emanresearch.orgfrontiersin.org
Generally, increasing the concentration of the crosslinker leads to a more densely cross-linked network. researchgate.netnih.gov This denser structure restricts the polymer chains' mobility, resulting in a lower swelling capacity and an increase in mechanical stiffness, often measured as the storage modulus or Young's modulus. emanresearch.orgfrontiersin.org A study on poly(MPC) hydrogels demonstrated this principle clearly: as the concentration of the TEGDMA crosslinker was increased, the hydrogels exhibited a decrease in swelling volume and a corresponding increase in storage modulus. emanresearch.org This tunability is essential for creating hydrogels that can mimic the specific mechanical environments of different biological tissues. frontiersin.org For instance, hydrogels can be engineered with stiffness values that range from those of soft, healthy tissue to much stiffer cancerous tissue, providing valuable platforms for in vitro studies. acs.org
| MPC Concentration | TEGDMA Concentration | Storage Modulus (G') | Reference |
|---|---|---|---|
| 25 w/v% | 15 v/v% | 31.6 Pa | emanresearch.org |
Applications in Drug Delivery Systems
The porous, water-swollen network of hydrogels makes them excellent candidates for drug delivery systems. capes.gov.brnih.gov Drugs can be encapsulated within the hydrogel matrix and then released in a controlled or sustained manner. mdpi.comnih.gov The release rate can be modulated by the hydrogel's properties, such as its cross-linking density and porosity. nih.gov
TEGDMA-crosslinked hydrogels have been specifically developed for this purpose. For example, dual-responsive nanogels of P(VCL-co-AA) cross-linked with TEGDMA were loaded with the chemotherapeutic agent doxorubicin, achieving a high drug loading of 83%. mdpi.com These nanogels were designed to release the drug in response to specific environmental cues like pH and temperature. mdpi.com Similarly, bioactive bone cements containing TEGDMA have been formulated as antibiotic delivery systems, where a drug like cephalexin (B21000) is released from the cement matrix over an extended period. nih.gov The drug release from these systems continued for over two weeks, with the rate being dependent on the initial amount of drug loaded into the cement. nih.gov
Use in Mechanobiological Research and Tissue Engineering Scaffolds
Hydrogels are widely used as scaffolds in tissue engineering to provide a three-dimensional framework that supports cell adhesion, proliferation, and tissue formation. nih.govrsc.org They are also invaluable tools in mechanobiology, the study of how physical forces and mechanical properties of the cellular environment guide cell behavior. emanresearch.orgnih.gov
The ability to tune the mechanical properties of hydrogels is paramount for these applications. nih.govresearchgate.net By using TEGDMA as a crosslinker, researchers can create hydrogels with a range of stiffnesses that mimic various tissues, from soft brain matter to rigid bone. emanresearch.orgnih.gov This allows for the investigation of how cells respond to the mechanical cues of their surroundings. nih.gov Photopolymerized poly(MPC) hydrogels crosslinked with TEGDMA have gained significant interest for mechanobiology and mechanomedicine due to their tunable mechanical properties and biocompatibility. emanresearch.org These engineered hydrogels can be used to create in vitro models of both healthy and diseased tissue, such as fibrotic tissue, enabling new insights into disease progression and the development of therapeutic strategies. nih.govresearchgate.net
TEGDMA in Dentin Bonding Agents and Sealants
This compound (TEGDMA) is a crucial monomer frequently incorporated into the formulation of dentin bonding agents and pit and fissure sealants. Its primary role is to act as a diluent for more viscous dimethacrylate monomers, such as bisphenol A-glycidyl methacrylate (Bis-GMA). researchgate.net By reducing the viscosity of the resin matrix, TEGDMA enhances the handling characteristics and, critically, improves the wetting and penetration of the adhesive into the demineralized dentin substrate and intricate fissure morphology. researchgate.netuitm.edu.my This penetration is essential for the formation of a durable hybrid layer and resin tags, which are fundamental to micromechanical bonding. nih.gov
The concentration of TEGDMA in the adhesive formulation significantly influences the material's final physical and mechanical properties. Research has shown a direct correlation between the TEGDMA content and properties such as degree of conversion, bond strength, and water sorption. scispace.comscielo.br While its inclusion is vital for reducing viscosity, the proportion must be carefully optimized, as higher concentrations of the more flexible and hydrophilic TEGDMA monomer can sometimes negatively impact mechanical strength and hydrolytic stability. uitm.edu.myscielo.br
Detailed Research Findings
Numerous studies have investigated the specific effects of TEGDMA on the performance of dentin bonding systems and sealants. The concentration of TEGDMA, often expressed as a weight percentage (wt%) in relation to other monomers like Bis-GMA, directly impacts the material's properties.
Bond strength is another critical performance indicator. Research by Park et al. (2011) demonstrated the necessity of an adequate TEGDMA concentration for achieving a strong dentin bond. Their findings indicated that experimental adhesives with little to no TEGDMA (0-20 wt%) exhibited significantly lower microtensile bond strength (MTBS) compared to those with higher concentrations (30-40 wt%). scispace.com This is attributed to the improved wetting and copolymerization with the primed dentin facilitated by TEGDMA. scispace.com The study concluded that a minimum of 30% TEGDMA was necessary for a dense cross-linking of the adhesive layer and to prevent interfacial gaps. scispace.com
The mechanical properties of the cured resin are also heavily influenced by the TEGDMA ratio. While TEGDMA enhances flexibility and DC, a very high concentration can reduce properties like flexural strength (FS). Park et al. found that while bond strength suffered at low TEGDMA levels, the flexural strength was more dependent on the presence of the stronger, more rigid Bis-GMA monomer. scispace.com A study by Asmussen and Peutzfeldt showed that in experimental composites, increasing the TEGDMA content at the expense of Bis-GMA led to a decrease in flexural strength. thejcdp.com
Elution of unreacted monomers from the polymerized adhesive or sealant is another important consideration. Due to its lower molecular weight and hydrophilic nature, TEGDMA is one of the primary monomers released from dental resins. nih.gov Studies have quantified the amount of TEGDMA leached from various commercial adhesive systems. For example, a study by Reichl et al. (2012) detected TEGDMA elution from several bonding agents, with amounts varying based on the product and the solvent used (methanol or water). scispace.com This highlights that even after curing, components of the adhesive can become bioavailable. scispace.com
The table below summarizes findings from an experimental study that systematically varied the ratio of Bis-GMA to TEGDMA and measured the resulting effects on key properties of dentin adhesives.
Table 1: Effect of Bis-GMA/TEGDMA Ratio on Adhesive Properties
| Adhesive Formulation (Bis-GMA/TEGDMA wt%) | Viscosity (Pa·s) | Degree of Conversion (DC) - 48hr (%) | Flexural Strength (FS) (MPa) | Microtensile Bond Strength (MTBS) (MPa) |
| 60 / 40 | 1.13 | 64.9 | 114.3 | 43.1 |
| 40 / 30 / 30 | 0.81 | 63.6 | 108.8 | 41.5 |
| 0 / 60 / 40 | 0.28 | 62.4 | 82.3 | 40.2 |
| 0 / 80 / 20 | 0.85 | 64.0 | 72.8 | 29.8 |
| 0 / 100 / 0 | 10.5 | 55.4 | 60.5 | 21.4 |
| Note: These formulations included Bis-M-GMA as a third monomer, replacing Bis-GMA. Data sourced from Park et al. (2011). scispace.com |
The following table presents data on the elution of TEGDMA from several commercial dentin bonding agents after immersion in methanol (B129727) for different time periods.
Table 2: Elution of TEGDMA from Commercial Dental Adhesives in Methanol
| Adhesive System | Manufacturer | TEGDMA Elution (1 day) (μg/mL) | TEGDMA Elution (30 days) (μg/mL) |
| Syntac Classic (SC) | Ivoclar Vivadent | 0.93 (± 0.8) | 0.68 (± 0.5) |
| Silorane System Adhesive (SSA) | 3M ESPE | 0.27 (± 0.09) | 0.16 (± 0.04) |
| XP Bond (XPB) | Dentsply | 0.25 (± 0.1) | 0.19 (± 0.09) |
| ENAbond (EB) | Micerium | Below Detection Limit | Below Detection Limit |
| Optibond FL (OB) | Kerr | Below Detection Limit | Below Detection Limit |
| Adper Scotchbond Multi-Purpose (SB) | 3M ESPE | Below Detection Limit | Below Detection Limit |
| Data sourced from Reichl et al. (2012). scispace.com |
Comparative Studies and Structure Activity Relationships of Tegdma
Molecular Structural Features and Their Correlation with Biological Activity
The biological activity of methacrylate (B99206) monomers is closely linked to their molecular structure. Key structural features that influence their behavior include molecular weight, hydrophilicity, and the presence of specific functional groups.
The general cytotoxicity ranking of BisGMA > UDMA > TEGDMA > HEMA correlates with their molecular weight and hydrophobicity. nih.gov Bis-GMA, with its high molecular weight and aromatic rings, is more hydrophobic and generally more cytotoxic. nih.govnih.gov TEGDMA, being a smaller and more flexible molecule with ethylene (B1197577) glycol units, is more hydrophilic. nih.gov This higher hydrophilicity facilitates its release into aqueous environments but also makes it more susceptible to enzymatic degradation. nih.gov
The ethylene glycol chain in TEGDMA plays a crucial role in its properties. It provides flexibility to the polymer network and influences water sorption. nih.gov The ester linkages in all methacrylate monomers are susceptible to hydrolysis, leading to the release of methacrylic acid and other degradation products. mdpi.comnih.gov The specific by-products formed depend on the original monomer structure. For example, the degradation of TEGDMA yields TEG and 2,3-EMA, with the latter showing comparable cytotoxicity to the parent monomer. mdpi.comresearchgate.netnih.gov This highlights that the biological effects are not solely due to the monomer itself but also its degradation products.
Strategies for Mitigating Adverse Effects of TEGDMA
Given the potential for TEGDMA to elicit adverse biological effects, research has focused on strategies to mitigate its toxicity. A prominent approach involves the use of antioxidative agents to counteract the oxidative stress induced by the monomer.
Rutin (B1680289): This natural flavonol glycoside has demonstrated a protective effect against TEGDMA-induced toxicity. nih.govnih.gov Pretreatment with rutin has been shown to reduce TEGDMA-induced cytotoxicity, apoptosis, and genotoxicity in macrophages. nih.govnih.gov The protective mechanism of rutin involves the downregulation of ROS generation and the inhibition of caspase-3, -8, and -9 activation. nih.govnih.gov Rutin may also exert its protective effects by modulating the Nrf-2/AMPK pathway, which is involved in the antioxidant response. nih.govnih.gov
Methylene (B1212753) Blue: This redox-active compound has been investigated for its ability to counteract the bioenergetic impairment caused by TEGDMA. nih.govmdpi.com TEGDMA has been shown to inhibit mitochondrial complex I, leading to decreased oxygen consumption and ATP synthesis. nih.govmdpi.com Methylene blue can act as an alternative electron carrier, bypassing the inhibited complex I and partially restoring mitochondrial respiration. nih.govmdpi.com This suggests that methylene blue could offer a protective effect in cells exposed to TEGDMA by mitigating mitochondrial dysfunction. nih.gov
Other antioxidants such as N-acetylcysteine (NAC), ascorbate (B8700270) (vitamin C), and Trolox (a vitamin E analog) have also been shown to prevent TEGDMA-induced cytotoxicity by restoring depleted glutathione (B108866) levels and inhibiting ROS production. nih.govnih.govresearchgate.net
Development of Alternative Monomers
The quest for improved dental restorative materials has led to significant research into the development of alternative monomers to replace or supplement tetraethylene glycol dimethacrylate (TEGDMA). Concerns over volumetric shrinkage, polymerization stress, and the potential for leached monomers from TEGDMA-containing resin systems have spurred the exploration of new monomer chemistries. pocketdentistry.comnih.gov The goal is to create materials with enhanced durability, reduced water sorption, and lower polymerization stress, ultimately extending the clinical lifespan of dental restorations. pocketdentistry.comnih.gov
A variety of novel monomers have been synthesized and investigated as potential substitutes for TEGDMA. These include urethane-dimethacrylates (UDMAs), allylic compounds, and other specialized methacrylate derivatives. mdpi.comnih.govnih.govdntb.gov.uaresearchgate.net For instance, a newly synthesized diurethane dimethacrylate, 2EMATE-BDI, when copolymerized with urethane (B1682113) dimethacrylate (UDMA), has shown promise in creating BisGMA-free resin composites. pocketdentistry.comnih.gov Studies have also explored the use of a bisphenol allylic derivate (BPhADAC) as a diluent for BisGMA, demonstrating reduced volumetric shrinkage and water sorption compared to control composites using TEGDMA. nih.gov
Further innovations include the development of monomers like diallyl(5-(hydroxymethyl)-1,3-phenylene) dicarbonate (B1257347) (HMFBA) and 5-(hydroxymethyl)-1,3-phenylene bis(2-methylacrylate) (HMFBM) as eluents for Bis-GMA. researchgate.net Another promising alternative is triethylene glycol divinylbenzyl ether (TEG-DVBE), which, when combined with UDMA, has shown superior water solubility and modulus recovery. researchgate.net Researchers have also developed a mixture of dimethacrylate isomers, known as PG6EMA, which has demonstrated the ability to reduce polymerization stress while increasing the degree of conversion. researchgate.net
Beyond simple monomer substitution, other strategies involve monomers with unique polymerization mechanisms. Thiol-ene resin systems, for example, polymerize via a step-growth mechanism that can delay the gel point and reduce shrinkage stress. nih.gov Similarly, monomers containing α-methylstyryl structures, known as Phenes, exhibit a lower polymerization rate, which also contributes to stress reduction. nih.gov Ring-opening and cyclopolymerizable monomers represent another advanced approach, as the ring-opening process can partially offset the shrinkage that occurs during polymerization. nih.gov
The table below summarizes the findings of comparative studies on some of these alternative monomers.
| Alternative Monomer | Copolymer System | Key Findings | Reference |
|---|---|---|---|
| 2EMATE-BDI | Copolymerized with UDMA | Reduced polymerization stress by 30-50% compared to controls; decreased water sorption. | pocketdentistry.comnih.gov |
| BPhADAC | Used as a diluent for BisGMA | Higher degree of conversion, less volumetric shrinkage, and less water sorption than TEGDMA control. | nih.gov |
| PG6EMA | Copolymerized with TEGDMA | Showed an 18.4% reduction in polymerization stress and a higher degree of conversion compared to the BisGMA/TEGDMA control. | researchgate.net |
| HMFBA | Formulated as a Bis-GMA eluent | Exhibited lower volumetric contraction (1.88%) compared to the control resin (4.68%) and a higher degree of conversion (87%). | researchgate.net |
| Thiol-ene Systems (UTAE/PETMA) | Added to Bis-GMA/TEGDMA system | Flexural strength and modulus were significantly reduced when the thiol-ene concentration exceeded 20 wt%. | nih.gov |
Optimization of Polymerization Conditions to Minimize Monomer Release
The release of unreacted monomers from a polymerized resin is a significant concern, and optimizing the polymerization conditions is a critical strategy to minimize this phenomenon. The extent of the polymerization reaction, often measured as the degree of conversion (DC), is inversely correlated with the amount of leachable residual monomers. nih.gov A higher DC signifies that more monomer units have been incorporated into the polymer network, leaving fewer free monomers available to leach out over time. nih.gov
Several factors related to the curing process can be adjusted to enhance the DC and reduce monomer elution. The duration and intensity of the light source used for photopolymerization play a crucial role. nih.gov For instance, research has shown that a 40-second LED curing procedure can lead to a lower amount of leached monomers compared to a standard 20-second procedure, particularly for monomers with a higher molecular weight. researchgate.net The type of light source and the depth of the resin material also influence the final DC. nih.gov
Heat polymerization offers an alternative to light curing and can achieve a high degree of conversion, typically in the range of 74% to 87%. mdpi.com The temperature used during heat polymerization can also be optimized to improve the mechanical properties of the final polymer network. mdpi.com Furthermore, the formulation of the resin system itself can be tailored to promote a more complete reaction. The inclusion of co-initiators, such as DMA BEE, can accelerate the degradation of initiators into radicals, thereby speeding up the polymerization process. researchgate.net
The concentration of TEGDMA within the resin matrix also has a notable effect on the polymerization kinetics. In copolymers with Bis-GMA, the crosslink density has been observed to increase as the TEGDMA content rises to a certain threshold (around 50 wt%), after which it begins to decrease. nih.gov The introduction of other components, such as hyperbranched thiol oligomers, can also influence the DC of the final resin. nih.gov
The following table details the impact of various polymerization conditions on monomer release and degree of conversion.
| Parameter Optimized | Condition | Effect | Reference |
|---|---|---|---|
| Curing Time | 40s LED curing vs. 20s | Reduced the amount of leached monomers, especially for higher molecular weight monomers. | researchgate.net |
| Polymerization Method | Heat-polymerization (70°C for 8h) | Achieved a high degree of conversion (74-87%). | mdpi.com |
| TEGDMA Concentration | Increased up to 50 wt% in Bis-GMA copolymers | Increased crosslink density. | nih.gov |
| Light Source | Type, duration, and intensity | Influences the degree of conversion. | nih.gov |
Q & A
Q. What are the standard synthetic protocols for incorporating TEGDMA into polymer networks, and how do reaction conditions influence crosslinking efficiency?
TEGDMA is commonly used as a crosslinker in free radical polymerization. A typical protocol involves preparing a pre-gel solution with TEGDMA (1–10 wt%), a primary monomer (e.g., ethyl acrylate), and a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone). UV irradiation (365 nm, 10–20 mW/cm²) initiates polymerization, with crosslinking efficiency monitored via FTIR to track methacrylate double bond consumption. Higher TEGDMA concentrations increase crosslink density but may reduce flexibility . Post-cure heating (60–80°C for 1–2 hours) is often applied to ensure complete conversion .
Q. How is TEGDMA characterized in polymer matrices, and what analytical techniques resolve structural ambiguities?
Key characterization methods include:
- NMR spectroscopy : To confirm TEGDMA incorporation by observing the disappearance of methacrylate proton signals (~5.6–6.1 ppm).
- Swelling studies : Equilibrium swelling in solvents (e.g., water or THF) quantifies crosslink density using the Flory-Rehner equation.
- Dynamic mechanical analysis (DMA) : Measures storage modulus (G') to assess network rigidity. For example, TEGDMA-crosslinked poly(ethyl acrylate) shows a 40% increase in G′ compared to ethylene glycol dimethacrylate (EGDMA) systems .
Q. What are the primary biomedical applications of TEGDMA-based polymers, and what biocompatibility challenges exist?
TEGDMA is widely used in dental resins, hydrogels, and ophthalmic implants due to its hydrophilicity and tunable crosslinking. However, residual monomers can leach, causing cytotoxicity or allergic contact dermatitis (reported in dental technicians). Mitigation strategies include rigorous post-polymerization washing and using low-TEGDMA formulations (<5 wt%) .
Advanced Research Questions
Q. How does TEGDMA’s spacer length (four ethylene glycol units) affect grafted polymer properties compared to shorter-chain analogs like DEGDMA?
In graft polymerization onto graphene oxide, TEGDMA’s longer spacer enhances grafting density by 25% compared to diethylene glycol dimethacrylate (DEGDMA), as measured via thermogravimetric analysis (TGA). The extended chain reduces steric hindrance, enabling better accessibility of radical sites. However, excessive spacer length (>6 ethylene units) decreases mechanical stability due to reduced entanglement .
Q. What experimental designs resolve contradictions in reported effects of TEGDMA on hydrogel swelling behavior?
Discrepancies arise from inconsistent measurement conditions. For example:
- Swelling in water at 25°C vs. 37°C can alter equilibrium water content by 15% due to thermal expansion of the polymer network.
- Pre-swollen systems crosslinked with TEGDMA show no difference in front factors (elastic modulus normalization) compared to EGDMA when measured via torsion, but deviations occur in stress-relaxation methods due to temperature-dependent chain mobility (e.g., 153°C vs. 60°C) . Standardizing testing protocols (ISO 20795-1 for dental materials) minimizes such conflicts.
Q. How do photoinitiator selection and concentration impact TEGDMA-based resin curing kinetics and cytotoxicity?
Camphorquinone (CQ) with amine co-initiators (e.g., dimethylaminoethyl methacrylate) achieves >90% monomer conversion in dental resins but generates reactive oxygen species (ROS) that impair cell viability. Alternative initiators like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) reduce cytotoxicity by 30% while maintaining curing depth (2–3 mm at 500 mW/cm²) .
Q. What molecular mechanisms underlie TEGDMA’s anti-angiogenic activity in biomedical studies?
Computational modeling (molecular dynamics) reveals that TEGDMA derivatives inhibit vascular endothelial growth factor (VEGF) binding to its receptor (VEGFR2) by occupying the receptor’s hydrophobic pocket (binding energy: −8.2 kcal/mol). In vitro assays confirm a 50% reduction in endothelial tube formation at 10 µM concentrations .
Methodological Considerations
Q. How are TEGDMA leaching thresholds quantified in implantable devices, and what regulatory standards apply?
Leachable limits follow ISO 10993-17 guidelines. Accelerated aging (70°C for 72 hours in simulated body fluid) extracts residual TEGDMA, quantified via HPLC-MS. The safety threshold for subcutaneous implants is <0.1 µg/mL, based on cytotoxicity assays using L929 fibroblasts .
Q. What strategies optimize TEGDMA’s role in dual-cure (light/chemical) systems for 3D-printed scaffolds?
Dual-cure formulations combine TEGDMA (5–10 wt%), a UV initiator (e.g., Irgacure 819), and a redox initiator (e.g., benzoyl peroxide/tertiary amine). Post-printing thermal treatment (60°C for 4 hours) ensures uniform crosslinking, achieving compressive strengths >80 MPa in bone-mimetic scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
